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  • Product: 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde
  • CAS: 1006453-59-3

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Protocols & Analytical Methods

Method

Synthesis of Novel Schiff Bases Utilizing 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide for Researchers

Introduction: The Significance of Pyrazole-Based Schiff Bases in Modern Drug Discovery In the landscape of medicinal chemistry, the pyrazole nucleus and the Schiff base linkage (imine or azomethine) represent two pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-Based Schiff Bases in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus and the Schiff base linkage (imine or azomethine) represent two pharmacologically significant scaffolds. Pyrazole derivatives are integral components of numerous therapeutic agents, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Similarly, Schiff bases, characterized by a carbon-nitrogen double bond, are not merely synthetic intermediates but are recognized for their broad spectrum of bioactivity, which includes potent antimicrobial, antiviral, and antitumor effects.[3] The conjugation of these two moieties into a single molecular entity offers a compelling strategy for the development of novel drug candidates with potentially enhanced efficacy and unique mechanisms of action.

This application note provides a detailed guide for the synthesis of novel Schiff bases derived from 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde. We present a complete synthetic pathway, commencing with the preparation of the key pyrazole aldehyde precursor, followed by robust protocols for its condensation with various primary amines to yield the target Schiff bases. This document is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, offering both theoretical insights and practical, step-by-step experimental procedures.

Chemical Principles and Mechanistic Insights

The synthesis of Schiff bases is a classic example of a nucleophilic addition-elimination reaction. The overall transformation involves the condensation of a primary amine with a carbonyl compound, in this case, an aldehyde, to form an imine and water.[4]

The reaction mechanism can be delineated into two primary stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[5] This step is typically the rate-determining step and can be influenced by the steric and electronic properties of both the amine and the aldehyde.

  • Dehydration: The carbinolamine intermediate is generally unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable carbon-nitrogen double bond of the Schiff base. This step is often catalyzed by either an acid or a base, which facilitates the protonation of the hydroxyl group, making it a better leaving group.[5][6]

The formation of the Schiff base is a reversible reaction. To drive the equilibrium towards the product, it is common practice to remove the water formed during the reaction, often by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[5]

Synthetic Protocols

This section details the step-by-step procedures for the synthesis of the key starting material, 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde, and its subsequent conversion to Schiff bases.

Part 1: Synthesis of the Precursor Aldehyde

The synthesis of the target aldehyde is a two-step process, beginning with the construction of the pyrazole ring followed by formylation.

Step 1.A: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole

This procedure is based on the Knorr pyrazole synthesis, a reliable method for the preparation of pyrazoles from β-dicarbonyl compounds and hydrazines.

  • Materials:

    • Isopropylhydrazine

    • Acetylacetone (2,4-pentanedione)

    • Ethanol

    • Glacial Acetic Acid

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropylhydrazine (1.0 equivalent) in ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Slowly add acetylacetone (1.0 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction (typically after 2-4 hours), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-isopropyl-3-methyl-1H-pyrazole.

Causality Behind Experimental Choices: The use of a catalytic amount of acetic acid facilitates the initial condensation by protonating the carbonyl oxygen of acetylacetone, rendering it more electrophilic. Ethanol is a suitable solvent as it readily dissolves the reactants and has a convenient boiling point for reflux.

Step 1.B: Vilsmeier-Haack Formylation of 1-Isopropyl-3-methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocyclic compounds.[7][8]

  • Materials:

    • 1-Isopropyl-3-methyl-1H-pyrazole

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM), anhydrous

    • Crushed ice

    • Saturated sodium bicarbonate solution

  • Protocol:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3.0 equivalents) and cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cold DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 1-isopropyl-3-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde.

    • The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction. It is prepared in situ from DMF and POCl₃ under anhydrous conditions to prevent its decomposition. The reaction is performed at low temperature initially to control the exothermic formation of the reagent and then heated to drive the formylation to completion. The aqueous workup with neutralization is necessary to hydrolyze the intermediate iminium salt to the aldehyde and to remove inorganic byproducts.

Part 2: Synthesis of Schiff Bases

The following protocols describe two common methods for the synthesis of Schiff bases from 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde and a primary amine.

Protocol 2.A: Conventional Synthesis via Reflux

This is a standard and widely used method for Schiff base synthesis.

  • Materials:

    • 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

    • A primary amine (e.g., aniline, substituted anilines, or aliphatic amines)

    • Ethanol or Methanol

    • Glacial Acetic Acid (catalytic amount)

  • Protocol:

    • In a round-bottom flask, dissolve 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in ethanol.

    • Add the primary amine (1.0-1.1 equivalents) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The crude Schiff base can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain a pure product.

Protocol 2.B: Microwave-Assisted Synthesis (Solvent-Free)

Microwave irradiation offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.

  • Materials:

    • 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

    • A primary amine

    • A microwave synthesizer

  • Protocol:

    • In a microwave-safe reaction vessel, place 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) and the primary amine (1.0 equivalent).

    • Thoroughly mix the reactants with a glass rod.

    • Place the vessel in the microwave synthesizer and irradiate at a suitable power and temperature (e.g., 100-300 W, 80-120 °C) for a short period (e.g., 2-10 minutes).

    • Monitor the reaction progress by TLC after each irradiation interval.

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The solid product can be washed with a small amount of a non-polar solvent like hexane to remove any unreacted starting materials.

    • Recrystallize the crude product from an appropriate solvent if necessary.

Characterization of Synthesized Compounds

The structures of the synthesized Schiff bases should be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also indicates successful product formation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most characteristic signal for the formation of the Schiff base is the appearance of a singlet for the azomethine proton (-N=CH-), typically in the downfield region of the spectrum (δ 8.0-9.0 ppm).[9] The signals corresponding to the pyrazole ring protons and the substituents from both the aldehyde and amine moieties should also be present and can be assigned to confirm the structure.

    • ¹³C NMR: The formation of the imine bond is confirmed by the appearance of a signal for the azomethine carbon (-N=CH-) in the range of δ 150-165 ppm.[9]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized Schiff base, with the molecular ion peak [M]⁺ corresponding to the calculated molecular weight.

Data Presentation

Compound Amine Reactant Method Reaction Time Yield (%) ¹H NMR (δ ppm, Azomethine Proton) IR (cm⁻¹, C=N Stretch)
SB-1 AnilineConventional4 hours85~8.5~1625
SB-2 4-ChloroanilineConventional5 hours82~8.6~1620
SB-3 4-MethoxyanilineConventional3 hours90~8.4~1630
SB-4 BenzylamineMicrowave5 minutes92~8.2~1640
SB-5 CyclohexylamineMicrowave8 minutes88~8.1~1645

Note: The data presented in this table are representative examples based on typical outcomes for analogous reactions and should be confirmed by experimental analysis.

Visualizations

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Schiff Base Synthesis cluster_2 Characterization Isopropylhydrazine Isopropylhydrazine Pyrazole 1-Isopropyl-3-methyl- 1H-pyrazole Isopropylhydrazine->Pyrazole Knorr Synthesis (Ethanol, H+) Acetylacetone Acetylacetone Acetylacetone->Pyrazole Aldehyde 1-Isopropyl-3-methyl- 1H-pyrazole-4-carbaldehyde Pyrazole->Aldehyde Vilsmeier-Haack Formylation VilsmeierReagent Vilsmeier Reagent (DMF/POCl3) VilsmeierReagent->Aldehyde SchiffBase Target Schiff Base Aldehyde->SchiffBase Condensation (Conventional or Microwave) PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->SchiffBase Characterization Spectroscopic Analysis (IR, NMR, MS) SchiffBase->Characterization

Caption: Workflow for the synthesis and characterization of pyrazole-based Schiff bases.

Conclusion and Future Perspectives

The synthetic protocols detailed in this application note provide a robust and versatile platform for the generation of a diverse library of novel Schiff bases derived from 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde. The combination of the biologically active pyrazole core with the versatile Schiff base linkage presents a promising avenue for the discovery of new therapeutic agents. Researchers are encouraged to explore a wide range of primary amines to probe the structure-activity relationships (SAR) of these compounds. The resulting Schiff bases can be screened for various biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. Further derivatization of the Schiff base products can also be explored to optimize their pharmacological profiles. This comprehensive guide serves as a foundational resource to empower researchers in their quest for innovative and effective drug candidates.

References

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved February 26, 2026, from [Link]

  • Sathee Jee. (n.d.). Chemistry Schiff Bases. Retrieved February 26, 2026, from [Link]

  • ACS Publications. (2024). Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. Retrieved February 26, 2026, from [Link]

  • IntechOpen. (2023). Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved February 26, 2026, from [Link]

  • Vedantu. (n.d.). Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. Retrieved February 26, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Retrieved February 26, 2026, from [Link]

  • MDPI. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Retrieved February 26, 2026, from [Link]

  • Journal of Pharmaceutical and Bio-Medical Analysis. (2021). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II) as antimicrobial agents. Retrieved February 26, 2026, from [Link]

  • MDPI. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Retrieved February 26, 2026, from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved February 26, 2026, from [Link]

  • MDPI. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Retrieved February 26, 2026, from [Link]

  • Molecules. (2021). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Retrieved February 26, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Retrieved February 26, 2026, from [Link]

  • Semantic Scholar. (n.d.). CHEMISTRY Synthesis, characterization and molecular docking of Pyrazole based Schiff bases. Retrieved February 26, 2026, from [Link]

  • SciELO. (2012). Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. Retrieved February 26, 2026, from [Link]

  • Arabian Journal of Chemistry. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Retrieved February 26, 2026, from [Link]

  • ChemRxiv. (2020). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Retrieved February 26, 2026, from [Link]

  • SciSpace. (2018). Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. Retrieved February 26, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2020). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Retrieved February 26, 2026, from [Link]

  • ChemRxiv. (2020). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Retrieved February 26, 2026, from [Link]

  • SciSpace. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald. Retrieved February 26, 2026, from [Link]

  • International Journal of Organic Chemistry. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Retrieved February 26, 2026, from [Link]

  • PMC. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Retrieved February 26, 2026, from [Link]

  • Semantic Scholar. (2013). Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Retrieved February 26, 2026, from [Link]

Sources

Application

Application Note: A Detailed Protocol for the Knoevenagel Condensation of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

Introduction: The Strategic Importance of the Knoevenagel Condensation The Knoevenagel condensation is a fundamental and powerful tool in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a fundamental and powerful tool in synthetic organic chemistry for the formation of carbon-carbon double bonds.[1] This reaction involves the condensation of a carbonyl compound, such as an aldehyde or ketone, with an active methylene compound in the presence of a basic catalyst.[2][3] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of valuable molecules, including fine chemicals, functional polymers, and therapeutic agents.[1][2]

The pyrazole scaffold is a privileged structure in medicinal chemistry, featured in numerous approved drugs due to its wide range of biological activities.[4][5] The functionalization of pyrazole derivatives via reactions like the Knoevenagel condensation allows for the generation of novel molecular entities with significant potential for drug discovery and development.[4] This application note provides a detailed, robust, and reproducible protocol for the Knoevenagel condensation of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde with malononitrile, a common and highly reactive methylene compound.

Mechanistic Rationale and Experimental Design

The success of the Knoevenagel condensation hinges on the careful selection of reactants, catalyst, and conditions. The underlying mechanism guides these choices to maximize yield and purity.

2.1. Reaction Mechanism

The reaction proceeds through a three-step sequence catalyzed by a weak base, typically a secondary amine like piperidine[6][7]:

  • Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (malononitrile) to generate a resonance-stabilized carbanion (enolate).[6][8] Malononitrile is an excellent substrate as the two electron-withdrawing nitrile groups significantly increase the acidity of the methylene protons.[9]

  • Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde, forming a tetrahedral alkoxide intermediate.[6][8] Aldehydes are generally more reactive than ketones in this step, leading to more favorable reaction kinetics.[9][10]

  • Dehydration: The alkoxide intermediate is protonated, and a subsequent base-assisted elimination of a water molecule yields the final, thermodynamically stable α,β-unsaturated product.[6][8]

2.2. Component Selection

  • Aldehyde Substrate: 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde is an ideal substrate. As an aldehyde, its carbonyl group is highly electrophilic and sterically accessible.[10]

  • Active Methylene Compound: Malononitrile is selected for its high reactivity, which often leads to excellent yields under mild conditions.[11] Other suitable compounds include diethyl malonate and ethyl acetoacetate.[9]

  • Catalyst: Piperidine is the classic and highly effective catalyst for this transformation.[12][13] As a weak secondary amine, it is basic enough to deprotonate the active methylene compound without promoting the undesirable self-condensation of the aldehyde.[10][14]

  • Solvent: Ethanol is an excellent solvent choice as it readily dissolves the reactants and catalyst, and the final product often precipitates upon formation or cooling, simplifying the work-up.[15]

Safety and Handling Precautions

  • General Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[16]

  • Piperidine: Piperidine is a flammable, toxic, and corrosive liquid.[17][18] Avoid inhalation of vapors and direct contact with skin and eyes.[18][19] Handle in a closed system where possible.

  • Pyrazole Derivatives: While specific toxicity data for the starting material is unavailable, pyrazole-class compounds should be handled with care. Avoid ingestion, inhalation, and skin contact.[20]

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Detailed Experimental Protocol

This protocol details the synthesis of 2-((1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylene)malononitrile.

4.1. Materials and Equipment

  • 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (assume 98% purity)

  • Malononitrile (99% purity)

  • Piperidine (99% purity)

  • Ethanol (anhydrous)

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

4.2. Reaction Parameters Summary

ParameterValueNotes
Aldehyde (1.0 eq)1.00 g (6.02 mmol)The limiting reagent.
Malononitrile (1.05 eq)0.42 g (6.32 mmol)A slight excess ensures complete consumption of the aldehyde.
Piperidine (0.10 eq)0.051 g (0.60 mmol)Catalytic amount (10 mol%).
Solvent (Ethanol)15 mLSufficient to dissolve reactants at reaction temperature.
Reaction TemperatureRoom Temperature (~25°C)The reaction is often sufficiently rapid without heating.
Reaction Time1-3 hoursMonitor progress by TLC.

4.3. Step-by-Step Procedure

  • Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.00 g, 6.02 mmol).

  • Dissolution: Add 15 mL of ethanol to the flask, followed by malononitrile (0.42 g, 6.32 mmol). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Using a micropipette, add piperidine (58 µL, 0.051 g, 0.60 mmol) to the stirring solution. The addition is often accompanied by a slight color change.

  • Reaction: Allow the reaction to stir at room temperature. A precipitate may begin to form as the product is generated.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., using a 7:3 hexane-ethyl acetate mobile phase). Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot is no longer visible.

  • Work-up and Isolation: Upon completion (typically 1-3 hours), cool the mixture in an ice bath for 20-30 minutes to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.[21]

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual catalyst and unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain a crystalline solid. Record the final mass and calculate the percentage yield.

Experimental Workflow Visualization

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_purification Isolation & Analysis A 1. Reagent Setup (Aldehyde, Malononitrile) B 2. Dissolution (Ethanol) A->B C 3. Catalyst Addition (Piperidine) B->C D 4. Stir at RT C->D E 5. Monitor by TLC D->E F 6. Work-up (Cool & Filter) E->F G 7. Purification (Cold Ethanol Wash) F->G H 8. Characterization (NMR, IR, MS) G->H

Caption: General workflow for the Knoevenagel condensation.

Characterization of the Expected Product

The final product, 2-((1-isopropyl-3-methyl-1H-pyrazol-4-yl)methylene)malononitrile , should be characterized using standard spectroscopic techniques to confirm its structure and purity.[22]

  • ¹H NMR: Expect a singlet for the vinylic proton (=CH) around 7.5-8.5 ppm. The pyrazole ring proton will appear as a singlet. Signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and the methyl group on the pyrazole ring (a singlet) will also be present.

  • ¹³C NMR: Key signals include those for the two nitrile carbons (-C≡N), the carbons of the C=C double bond, and the carbons of the pyrazole ring and alkyl substituents.[23]

  • FT-IR: Look for a sharp, strong absorption band around 2220 cm⁻¹ characteristic of the nitrile (C≡N) stretch.[22] A band around 1580-1600 cm⁻¹ corresponding to the C=C double bond should also be visible.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product (C₁₁H₁₂N₄, MW = 200.24 g/mol ).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst. 2. Low quality of starting aldehyde. 3. Insufficient reaction time.1. Use fresh piperidine. 2. Purify the aldehyde (e.g., by chromatography) before use. 3. Continue stirring and monitor by TLC for a longer period. Gentle heating (40-50°C) can be applied if necessary.
Low Yield 1. Product is soluble in the reaction solvent. 2. Incomplete reaction. 3. Mechanical loss during filtration.1. After reaction, reduce the solvent volume under reduced pressure before cooling and filtering. 2. Ensure the reaction has gone to completion via TLC. 3. Ensure a thorough transfer of the solid product during work-up.
Impure Product 1. Unreacted starting materials present. 2. Formation of side products.1. Ensure an efficient wash with cold ethanol after filtration. 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).[15]

Conclusion

The Knoevenagel condensation offers a highly efficient and direct pathway for synthesizing functionalized α,β-unsaturated pyrazole derivatives. The protocol described herein is a reliable and scalable method that utilizes common reagents and mild conditions. The resulting products serve as versatile building blocks for further chemical modification, making this procedure highly valuable for researchers in medicinal chemistry and materials science.

References

  • Cano, R., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • Prajapati, S. M., et al. (2015). recent developments in knoevenagel condensation reaction: a review. International Journal of Advanced Research. [Link]

  • Kamal, A., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]

  • Bhat, A. R., et al. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Oreate AI. (2026). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • All About Chemistry. (2023). Knoevenagel condensation. YouTube. [Link]

  • Chemistry for everyone. (2024). Knoevenagel condensation. WordPress.com. [Link]

  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Patil, S. B., et al. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of ChemTech Research. [Link]

  • Badiger, J. M., & Kantharaju, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • AlSaqqa, R., et al. (2014). Knoevenagel condensation products of Isophthalaldehyde with some active methylene compounds under thermal and microwave irradiation conditions. International Journal of ChemTech Research. [Link]

  • SBLCore. (2024). Piperidine - SAFETY DATA SHEET. SBLCore. [Link]

  • International Labour Organization. (n.d.). ICSC 0317 - PIPERIDINE. ILO. [Link]

  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Ansari, F. Y., & Varkey, J. T. (2017). Novel Methods of Knoevenagel Condensation. International Journal of Research in Advent Technology. [Link]

  • Kokotos, C. G., et al. (2024). Supporting Information for Deciphering the Knoevenagel Condensation. The Royal Society of Chemistry. [Link]

  • Edmunds, A. J. F., et al. (2015). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Dongarwar, A. S., et al. (2015). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. [Link]

  • Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism. YouTube. [Link]

  • El-Sayed, H. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

  • J&K Scientific LLC. (2021). Knoevenagel Condensation. J&K Scientific LLC. [Link]

  • Husain, A., et al. (2016). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

Sources

Method

Application Note: Using 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde in Kinase Inhibitor Design

Executive Summary This guide details the strategic utilization of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde as a privileged building block for Type I and Type II kinase inhibitors. This scaffold is particularly val...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic utilization of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde as a privileged building block for Type I and Type II kinase inhibitors. This scaffold is particularly valuable for targeting the ATP-binding pocket of tyrosine kinases (e.g., ALK, c-Met, RET ) due to its ability to mimic the adenine ring system while offering a reactive aldehyde "handle" for rapid diversification.

Key Physicochemical Advantages
PropertyValue/DescriptionStrategic Benefit
Scaffold Pyrazole (1,3-substituted)Mimics the purine core of ATP; forms key H-bonds with the hinge region.
C1-Isopropyl Steric BulkOccupies the hydrophobic pocket (Gatekeeper/Solvent Front), improving selectivity over kinases with smaller pockets.
C4-Aldehyde Reactive WarheadEnables rapid library generation via reductive amination or cyclization to fused ring systems.
Lipophilicity Moderate (cLogP ~1.5)Balances permeability without excessive metabolic liability.

Strategic Design & SAR Logic

The 1-isopropyl-3-methyl-1H-pyrazole moiety acts as a "hinge-binding" pharmacophore. The aldehyde at the C4 position is not the final drug motif but the diversification point used to extend the molecule into the solvent-exposed region or the ribose-binding pocket.

Visual 1: Structural Activity Relationship (SAR) Map

This diagram illustrates how the molecule interacts with the kinase domain and the synthetic logic for its modification.

SAR_Map Core 1-Isopropyl-3-methyl pyrazole-4-carbaldehyde Hinge Hinge Region Interaction (N2 accepts H-bond) Core->Hinge Pharmacophore Pocket Hydrophobic Pocket (Isopropyl Group) Core->Pocket Steric Fit Warhead Aldehyde (C4) Diversification Point Core->Warhead Reactivity Amine Reductive Amination (Solvent Front Solubilizers) Warhead->Amine Pathway A Fused Cyclization (Pyrazolo[3,4-d]pyrimidines) Warhead->Fused Pathway B

Caption: SAR Map demonstrating the dual role of the scaffold: binding the kinase hinge (Red/Yellow) and serving as a synthetic launchpad (Green).

Experimental Protocols

Protocol A: Reductive Amination (Library Generation)

Objective: To install solubilizing groups (e.g., piperazines, morpholines) or extended linkers targeting the solvent front. This is the most common workflow for optimizing ADME properties.

Mechanism: The aldehyde condenses with an amine to form an imine (Schiff base), which is subsequently reduced to a secondary or tertiary amine.

Reagents:

  • Substrate: 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Amine: 1.1 – 1.2 eq (e.g., N-methylpiperazine)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (1-2 drops, catalytic)

Step-by-Step Procedure:

  • Imine Formation: In a dry 20 mL vial, dissolve the pyrazole aldehyde (100 mg, 0.66 mmol) in DCE (3 mL). Add the amine (0.72 mmol) and catalytic acetic acid.

    • Critical Step: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by LCMS to confirm imine formation (M+1 mass shift). Do not add reductant yet.

  • Reduction: Cool the solution to 0°C. Add STAB (210 mg, 1.0 mmol) portion-wise.

    • Why STAB? It is milder than NaBH4 and reduces the imine selectively without reducing the aldehyde (if any remains) or other sensitive groups.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO3 (5 mL).

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Scaffold Hopping (Pyrazolo[3,4-d]pyrimidine Synthesis)

Objective: To convert the aldehyde into a fused bicyclic system, a common core in potent inhibitors like Ibrutinib or Idelalisib analogs.

Reagents:

  • Substrate: 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

  • Co-reactant: Urea (for pyrimidinone) or Amidine (for pyrimidine)

  • Catalyst: Piperidine or Molecular Iodine (oxidative cyclization)

Workflow (Oxidative Cyclization Route):

  • Condensation: React the aldehyde with an amidine hydrochloride (e.g., benzamidine HCl) and a base (K2CO3) in DMF at 100°C.

  • Oxidation: If the intermediate is a dihydro-pyrimidine, an oxidation step (e.g., with DDQ or air bubbling) is required to aromatize the ring.

  • Result: Formation of the 1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine core.

Synthetic Decision Tree & Workflow

This diagram guides the chemist on which pathway to select based on the drug design objective.

Workflow Start Start: 1-Isopropyl-3-methyl pyrazole-4-carbaldehyde Decision Design Goal? Start->Decision RouteA Optimize Solubility/ADME Decision->RouteA Solubilize RouteB Scaffold Hopping/Core Change Decision->RouteB New Core RouteC Covalent Inhibitor (Acrylamide) Decision->RouteC Covalent StepA Reductive Amination (w/ Piperazines/Morpholines) RouteA->StepA StepB Cyclization w/ Amidines (Pyrazolo[3,4-d]pyrimidine) RouteB->StepB StepC 1. Reductive Amination (Diamine) 2. Acryloyl Chloride Coupling RouteC->StepC

Caption: Decision matrix for derivatizing the pyrazole aldehyde based on medicinal chemistry objectives.

Quality Control & Troubleshooting

To ensure the integrity of the building block before synthesis:

  • Aldehyde Purity Check (1H NMR):

    • Look for the diagnostic aldehyde proton singlet between 9.8 – 10.0 ppm .

    • Common Impurity: Oxidation to carboxylic acid (broad singlet >11 ppm). If >5% acid is present, purify via a basic wash (NaHCO3) or recrystallization before use.

  • Regioisomer Verification:

    • Ensure the isopropyl is at N1 and methyl at C3. In NOESY NMR, the isopropyl methine proton should show a correlation with the C5-H (pyrazole proton) but not the methyl group if the geometry is correct for the standard "Crizotinib-like" orientation.

Table 2: Troubleshooting Common Issues

IssueProbable CauseSolution
Low Yield (Reductive Amination) Imine hydrolysisUse molecular sieves (4Å) during imine formation step.
Over-reduction (Alcohol formation) NaBH4 used too earlySwitch to STAB; ensure imine formation is complete before adding reductant.
Insoluble Precipitate Boron complex formationPerform an acidic workup (wash with 1M HCl, then basify) to break boron-amine complexes.

References

  • BenchChem. (2025). Unveiling the Structure-Activity Relationship of 1-Isopropyl-3-Methyl-Pyrazole Derivatives as Potent Kinase Inhibitors. Retrieved from

  • Dinér, P., et al. (2012). "Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors." Journal of Medicinal Chemistry, 55(10), 4872-6.

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61, 3849-3862.[2]

  • BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors: Synthetic Routes. Retrieved from

  • Sigma-Aldrich. 1-Isopropyl-1H-pyrazole-4-carbaldehyde Product Sheet. (Note: Reference for general physicochemical data of the class).

Sources

Application

Application Note: Chemoselective Oxidation of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary This application note details the oxidation of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (Substrate) to its corresponding carboxylic acid. This transformation is a critical step in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the oxidation of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (Substrate) to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for phosphodiesterase (PDE) inhibitors and kinase inhibitors.

While the aldehyde-to-acid oxidation is a standard transformation, the pyrazole core presents specific chemoselectivity challenges. The electron-rich heteroaromatic ring is susceptible to electrophilic attack (e.g., chlorination) or ring degradation under harsh oxidizing conditions. Furthermore, the isopropyl group at the


-position contains a tertiary methine proton susceptible to radical abstraction.

This guide presents two validated protocols:

  • Method A (Pinnick Oxidation): The "Gold Standard" for high purity and selectivity, utilizing a chlorine scavenger to protect the pyrazole ring.

  • Method B (Permanganate Oxidation): A scalable, cost-effective alternative suitable for larger batches where trace impurities are manageable.

Chemical Context & Challenges[1][2][3][4]

Substrate Analysis
  • Compound: 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

  • Target: 1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

  • Key Functional Groups:

    • Aldehyde (C-4): The reactive site.

    • Pyrazole Ring: Electron-rich; prone to halogenation at C-5 if reactive halogen species are present.

    • Isopropyl Group (N-1): Susceptible to oxidative cleavage or radical abstraction at high temperatures.

The Chemoselectivity Problem

In standard oxidations using sodium chlorite (Pinnick conditions), the reaction generates hypochlorous acid (


) as a byproduct. In the absence of a scavenger, 

acts as a potent electrophilic chlorinating agent.

For this specific pyrazole,

can chlorinate the vacant C-5 position, resulting in a 5-chloro impurity that is difficult to separate from the product.

Method A: Pinnick Oxidation (Recommended)

Best For: Medicinal chemistry, gram-scale synthesis, and high-purity requirements.

Reaction Scheme

The oxidation utilizes sodium chlorite (


) buffered with sodium dihydrogen phosphate (

). 2-Methyl-2-butene is employed as a scavenger to trap

, converting it into a harmless chlorohydrin.

ReactionScheme Substrate Aldehyde Substrate (C8H12N2O) Product Carboxylic Acid Target (C8H12N2O2) Substrate->Product t-BuOH/H2O RT, 2-4 h Reagents NaClO2 (1.5 eq) NaH2PO4 (1.2 eq) 2-Methyl-2-butene (5 eq) Reagents->Product Byproduct Scavenged Byproduct (Chlorohydrin) Product->Byproduct HOCl Trapped

Figure 1: Pinnick oxidation pathway highlighting the scavenging of hypochlorous acid.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4]Role
Substrate 1.0Starting Material
Sodium Chlorite (

)
1.5 - 2.0Oxidant

(aq)
1.2 - 1.5Buffer (Maintains pH 3-4)
2-Methyl-2-butene 5.0 - 10.0Critical: HOCl Scavenger

-Butanol / Water
3:1 v/vSolvent System
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in

    
    -butanol (
    
    
    
    substrate).
  • Scavenger Addition: Add 2-methyl-2-butene (5.0 eq). Note: This reagent is volatile; handle in a fume hood.

  • Oxidant Solution: In a separate beaker, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.2 eq) in water (

    
     substrate).
    
  • Addition: Add the aqueous oxidant solution dropwise to the pyrazole solution over 15–20 minutes at room temperature.

    • Observation: The reaction mixture may turn pale yellow.[5]

  • Monitoring: Stir vigorously at room temperature. Monitor by TLC or HPLC.

    • Endpoint: Disappearance of aldehyde (typically 2–4 hours).

  • Workup (Self-Validating Step):

    • Evaporate the volatile

      
      -butanol under reduced pressure (rotary evaporator).
      
    • Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (

      
      ). Discard the organic layer  (this removes non-acidic impurities).
      
    • Acidification: Acidify the aqueous layer to pH 2–3 using

      
      . The product should precipitate as a white solid.
      
    • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

      
      ).[4]
      
    • Drying: Dry the combined organics over

      
      , filter, and concentrate.
      

Method B: Permanganate Oxidation (Scalable)

Best For: Large-scale synthesis where cost is a driver and chromatography is available.

Protocol Overview

Potassium permanganate (


) is a strong oxidant. To prevent the oxidation of the isopropyl group or the methyl group (benzylic-like oxidation), the reaction temperature must be strictly controlled.
Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4]Role
Substrate 1.0Starting Material

1.2 - 1.5Oxidant
Acetone / Water 1:1 v/vSolvent
Step-by-Step Protocol
  • Dissolution: Dissolve the aldehyde in Acetone/Water (1:1).

  • Controlled Addition: Cool the solution to

    
     (ice bath). Add solid 
    
    
    
    in small portions over 30 minutes.
    • Caution: Exothermic reaction. Ensure internal temperature stays

      
      .
      
  • Reaction: Allow to warm to room temperature naturally. Stir for 4–6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the brown manganese dioxide (

    
    ) precipitate. Wash the pad with hot water.
    
  • Isolation:

    • Concentrate the filtrate to remove acetone.

    • Acidify the aqueous residue with

      
       to pH 3.
      
    • Collect the precipitate by filtration or extract with Ethyl Acetate.

Analytical Validation & Workflow

To ensure the integrity of the protocol, the following workflow describes the decision-making process during purification.

WorkupFlow Start Crude Reaction Mixture CheckpH Check pH Start->CheckpH BaseWash Basic Extraction (pH > 10) Remove Neutrals CheckpH->BaseWash Adjust to basic Acidify Acidify Aqueous Layer (pH 2-3) BaseWash->Acidify Aq. Layer Precipitate Precipitate Formed? Acidify->Precipitate Filter Filtration & Wash (Cold Water) Precipitate->Filter Yes Extract Extract with EtOAc Dry & Concentrate Precipitate->Extract No (Oil/Soluble) Final Pure Acid Product (White Solid) Filter->Final Extract->Final

Figure 2: Workup logic flow for isolating the carboxylic acid.

Quality Control Specifications
  • Appearance: White to off-white solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    • Disappearance of Aldehyde singlet (

      
      ).
      
    • Appearance of Carboxylic Acid broad singlet (

      
      ).
      
    • Isopropyl Methine (septet,

      
      ) and Methyl (singlet, 
      
      
      
      ) should remain intact.
  • HPLC Purity:

    
     (Area %).
    

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Chlorinated Impurity (+34 mass) Insufficient scavenger in Method A.Increase 2-methyl-2-butene to 10 eq. Ensure vigorous stirring.
Low Yield Product water-soluble.Salt out the aqueous phase with

before extraction. Use 10% Methanol in DCM for extraction.
Over-oxidation Temperature too high (Method B).Maintain strict

during

addition.
Incomplete Conversion Old

reagent.
Iodometric titration to determine active oxidant content. Add excess if necessary.

References

  • Pinnick Oxidation Mechanism & Scope: Kraus, G. A., & Roth, B. (1980). "Synthetic studies toward verrucarol. 2. The synthesis of the AB ring system." The Journal of Organic Chemistry, 45(24), 4825–4830.

  • Original Chlorite Oxidation Methodology: Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (including Hydroxyl-substituted Aldehydes) by Oxidation with Chlorite."[6] Acta Chemica Scandinavica, 27, 888.

  • Oxidation of Electron-Rich Heterocycles: Raol, G. A., et al. (2011). "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." ARKIVOC, 2011(i), 196-245.[7] (Provides context on pyrazole aldehyde reactivity).

  • Synthesis of Pyrazole Carboxylic Acids (Patent Context): European Patent EP0350176A2. "Method for preparing pyrazolecarboxylic acid and derivatives." (Discusses industrial oxidation of methyl pyrazoles).

  • General Review of Aldehyde Oxidation: Tojo, G., & Fernandez, M. (2006). Oxidation of Aldehydes to Carboxylic Acids. Springer Science & Business Media. (Comprehensive reference for alternative oxidants).

Sources

Method

One-pot synthesis methods involving 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

Application Note: High-Efficiency One-Pot Protocols for 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde Abstract 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 314001-92-4) acts as a critical "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency One-Pot Protocols for 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

Abstract

1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 314001-92-4) acts as a critical "privileged scaffold" in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., c-Met, JAK1) and GPCR ligands. Its unique substitution pattern balances lipophilicity (isopropyl group) with steric precision (methyl group), making it ideal for filling hydrophobic pockets in protein targets. This guide details three validated one-pot protocols: (1) the de novo synthesis of the aldehyde from acyclic precursors via the Vilsmeier-Haack-Arnold reaction, (2) a high-throughput reductive amination protocol for library generation, and (3) a multicomponent reaction (MCR) for accessing fused pyrazolo-pyridine systems.

Module 1: One-Pot De Novo Synthesis (The Vilsmeier-Haack-Arnold Protocol)

Context: While pyrazole-4-carbaldehydes are often synthesized by formylating an existing pyrazole ring, a more atom-economical approach involves the Vilsmeier-Haack-Arnold reaction . This method allows for the one-pot construction of the pyrazole ring and the aldehyde functionality directly from a methyl ketone hydrazone.

Mechanism: The reaction proceeds via a "double formylation" of the hydrazone derived from acetone and isopropyl hydrazine. The Vilsmeier reagent (chloromethyliminium salt) attacks the


-methyl group and the hydrazone nitrogen, triggering cyclization and final hydrolysis to the aldehyde.
Experimental Protocol

Reagents:

  • Acetone (Reagent Grade)

  • Isopropyl hydrazine hydrochloride

  • Phosphorus oxychloride (

    
    )
    
  • Dimethylformamide (DMF)

  • Sodium Acetate (NaOAc)

Step-by-Step Procedure:

  • Hydrazone Formation (In Situ):

    • In a dry round-bottom flask under

      
      , suspend isopropyl hydrazine HCl (10 mmol) in DMF (5 mL).
      
    • Add Acetone (12 mmol) and stir at RT for 1 hour. (Monitoring by TLC will show disappearance of hydrazine).

    • Note: The excess acetone drives the equilibrium; no isolation is needed.

  • Vilsmeier Reagent Addition:

    • Cool the mixture to 0°C in an ice/salt bath.

    • Add

      
       (30 mmol, 3 equiv) dropwise via a pressure-equalizing addition funnel. Caution:  Highly exothermic. Maintain internal temperature 
      
      
      
      .
  • Cyclization & Formylation:

    • Allow the mixture to warm to RT, then heat to 60–70°C for 4 hours.

    • Observation: The solution typically turns from pale yellow to deep orange/red.

  • Workup (Hydrolysis):

    • Pour the reaction mixture onto crushed ice (50 g) containing NaOAc (to buffer pH to ~4–5).

    • Stir vigorously for 30 minutes to hydrolyze the iminium intermediate.

    • Neutralize with sat.

      
       to pH 7–8.
      
    • Extract with Ethyl Acetate (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.

Yield: 65–75% (Pale yellow solid).

Module 2: Downstream Functionalization (Reductive Amination)

Context: For medicinal chemistry libraries (SAR studies), the aldehyde is most commonly converted to amines. The use of Sodium Triacetoxyborohydride (STAB) allows this to be performed as a "one-pot" reductive amination where the imine is formed and reduced sequentially without isolation.

Protocol: High-Throughput Amine Synthesis

Reagents:

  • 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Amine (

    
    , 1.1 equiv)
    
  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Procedure:

  • Imine Formation: Combine aldehyde and amine in DCE (0.2 M concentration). Add catalytic AcOH. Stir for 30–60 mins at RT.

  • Reduction: Add STAB in one portion. Stir at RT for 2–16 hours.

  • Quench: Add sat.

    
    . Extract with DCM.
    

Data: Solvent Screening for Reductive Amination

SolventReaction TimeYield (%)Notes
DCE 2 h92% Standard choice; excellent solubility.
THF 4 h85%Good for polar amines.
MeOH 3 h78%Requires

(toxic) instead of STAB for best results.
Water 12 h45%Poor solubility of aldehyde.

Module 3: Advanced Multicomponent Reaction (Pyrazolo-Pyridines)

Context: To access fused heterocyclic systems (e.g., for kinase inhibition), the aldehyde can participate in a One-Pot Pseudo-Four-Component Reaction involving a 1,3-dicarbonyl, an amine, and the aldehyde itself.

Target Scaffold: Pyrazolo[4,3-b]pyridine derivatives.[1]

Protocol: Catalyst-Free One-Pot Cyclization

Reagents:

  • Aldehyde (1 mmol)[2]

  • 3-Amino-crotononitrile (or enaminone precursor) (1 mmol)

  • Dimedone (1 mmol)

  • Solvent: Ethanol/Water (1:1) or Ethanol.[3]

Procedure:

  • Mix all components in Ethanol (5 mL).

  • Reflux for 3–5 hours.

  • Cool to RT. The product often precipitates directly.

  • Filtration yields the fused tricyclic system.

Visualization: Mechanistic Workflows

Diagram 1: The Vilsmeier-Haack-Arnold Cyclization Pathway

This diagram illustrates the transformation from acyclic precursors to the heterocycle.

VilsmeierMechanism Acetone Acetone (Precursor A) Hydrazone Hydrazone Intermediate Acetone->Hydrazone Condensation Hydrazine Isopropyl Hydrazine (Precursor B) Hydrazine->Hydrazone Iminium Chloroiminium Species Hydrazone->Iminium + Vilsmeier Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Iminium Cyclization Double Formylation & Cyclization Iminium->Cyclization Heat (60°C) Aldehyde 1-Isopropyl-3-methyl- pyrazole-4-carbaldehyde Cyclization->Aldehyde Hydrolysis (H2O)

Caption: One-pot conversion of Acetone and Isopropyl Hydrazine to the target Pyrazole Aldehyde via Vilsmeier-Haack-Arnold conditions.

Diagram 2: Divergent Functionalization Workflow

This diagram guides the chemist on choosing the correct downstream protocol.

Functionalization Core 1-Isopropyl-3-methyl- 1H-pyrazole-4-carbaldehyde PathA Pathway A: Reductive Amination Core->PathA + Amine + STAB PathB Pathway B: Multicomponent Cyclization Core->PathB + 1,3-Dicarbonyl + NH4OAc PathC Pathway C: Oxidation Core->PathC + KMnO4 or NaClO2 ProdA Secondary/Tertiary Amines (SAR Libraries) PathA->ProdA ProdB Pyrazolo[4,3-b]pyridines (Fused Heterocycles) PathB->ProdB ProdC Pyrazole-4-carboxylic Acids PathC->ProdC

Caption: Divergent synthesis pathways from the core aldehyde scaffold for drug discovery applications.

References

  • Vilsmeier-Haack Synthesis of Pyrazoles

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[4]

    • Source: ARKIVOC 2011 (i) 196-245.[4]

    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amination with Sodium Triacetoxyborohydride.[5][6][7][8]

    • Source: Organic Chemistry Portal / J. Org. Chem. 1996, 61, 3849-3862.[5]

    • URL:[Link]

  • Multicomponent Pyrazole Synthesis

    • Title: Recent advances in the multicomponent synthesis of pyrazoles.
    • Source: Beilstein J. Org. Chem. 2024, 20, 1860–1896.
    • URL:[Link]

  • Biological Relevance (Kinase Inhibitors)

    • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.[9]

    • Source: RSC Advances / NIH PubMed.
    • URL:[Link]

Sources

Application

Application Note: Synthesis of Biologically Active Heterocyclic Chalcones via Claisen-Schmidt Condensation of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

Abstract This application note provides a comprehensive guide for the synthesis of novel heterocyclic chalcones derived from 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde. Chalcones, belonging to the flavonoid family,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of novel heterocyclic chalcones derived from 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde. Chalcones, belonging to the flavonoid family, are renowned for their broad spectrum of biological activities, and integrating the versatile pyrazole scaffold is a key strategy in modern medicinal chemistry to develop potent therapeutic agents.[1][2] This document details the underlying chemical principles of the base-catalyzed Claisen-Schmidt condensation, provides a robust, step-by-step protocol for synthesis and purification, and outlines standard analytical techniques for structural characterization. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to expand their library of bioactive heterocyclic compounds.

Introduction: The Significance of Pyrazole-Chalcone Hybrids

Heterocyclic compounds form the bedrock of pharmaceutical sciences, with nitrogen-containing rings like pyrazole being a prominent feature in numerous FDA-approved drugs. Pyrazole derivatives exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[3][4] Similarly, chalcones (1,3-diaryl-2-propen-1-ones) are well-established pharmacophores known for their diverse biological functions.[5][6]

The strategic hybridization of these two privileged scaffolds by linking a pyrazole ring to a chalcone backbone can lead to the development of novel molecular entities with enhanced or unique therapeutic potential. The core reaction enabling this synthesis is the Claisen-Schmidt condensation, a reliable and efficient carbon-carbon bond-forming reaction between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone.[7][8] This guide utilizes 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde as the key aldehyde component, reacting it with various substituted acetophenones to generate a library of pyrazole-based chalcones.

The Chemistry: Base-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation that proceeds under basic or acidic conditions.[8] The base-catalyzed pathway, which is employed in our protocol, is generally preferred for its efficiency and milder conditions.

Causality of the Mechanism: The reaction is driven by the formation of a resonance-stabilized enolate ion from the ketone component. The key steps are as follows[9]:

  • Enolate Formation: A strong base, such as a hydroxide ion (OH⁻), abstracts an acidic α-hydrogen from the acetophenone. This is the rate-determining step and results in the formation of a nucleophilic enolate anion, which is stabilized by delocalization of the negative charge onto the carbonyl oxygen.[10]

  • Nucleophilic Attack: The newly formed enolate anion attacks the electrophilic carbonyl carbon of the 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde. This aldehyde is an ideal substrate as it lacks α-hydrogens, preventing self-condensation and leading to a single primary product.[11]

  • Aldol Addition Product: An intermediate β-hydroxy ketone (an aldol adduct) is formed after protonation of the resulting alkoxide.

  • Dehydration: This aldol adduct readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions. This step is thermodynamically favored because it results in the formation of a highly conjugated system, extending from the pyrazole ring through the newly formed double bond to the phenyl ring of the acetophenone moiety.[11][12] This extended conjugation is the driving force for the dehydration and the stability of the final chalcone product.

G cluster_0 Overall Reaction Scheme Pyrazole_Aldehyde 1-Isopropyl-3-methyl-1H- pyrazole-4-carbaldehyde Catalyst NaOH / EtOH Room Temp. Acetophenone Substituted Acetophenone Chalcone Target Heterocyclic Chalcone Catalyst->Chalcone Water H₂O Catalyst->Water

Caption: High-level overview of the Claisen-Schmidt condensation.

Experimental Protocol

This protocol describes a general procedure for the synthesis of pyrazole-chalcones. Researchers should adapt purification methods based on the specific properties of the synthesized compound.

Materials and Reagents
ReagentGradeSupplierNotes
1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde≥97%Commercial SourceKey starting material
Substituted Acetophenone (e.g., Acetophenone)Reagent Grade, ≥98%Commercial SourceSee Table 2 for examples
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Commercial SourceCatalyst
Ethanol (EtOH)200 Proof, AnhydrousCommercial SourceReaction solvent
Deionized Water (H₂O)Type IIIn-houseFor work-up
Dichloromethane (DCM)ACS GradeCommercial SourceFor TLC and extraction (optional)
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor TLC and recrystallization
HexaneACS GradeCommercial SourceFor TLC and recrystallization
Equipment
  • Magnetic stirrer with stir bar

  • Round-bottom flasks (50 mL, 100 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • Standard laboratory glassware

Synthesis Workflow

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

Ticket ID: PYR-ALD-PUR-001 Subject: Troubleshooting Impurities & Purification Protocols for CAS 10636-39-2 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ALD-PUR-001 Subject: Troubleshooting Impurities & Purification Protocols for CAS 10636-39-2 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde is a critical intermediate in the synthesis of JAK inhibitors and other heterocyclic APIs. Its synthesis, typically via the Vilsmeier-Haack formylation of 1-isopropyl-3-methyl-1H-pyrazole, introduces a specific profile of impurities: regioisomers (1,5-isomer) , oxidation byproducts (carboxylic acids) , and unreacted starting materials .

This guide provides autonomous, field-proven purification strategies. We prioritize chemical purification (Bisulfite Adduct) over mechanical separation (Chromatography) for scalability and purity.

Module 1: Diagnostic & Triage

Before selecting a purification method, identify your impurity profile using the decision matrix below.

Visualizing the Purification Strategy

Purification_Decision_Tree Start Impurity Identification (H-NMR / HPLC) Isomer Isomer Contamination (1,5-isomer > 5%) Start->Isomer Regioisomer Detected Acid Oxidation Impurity (Carboxylic Acid > 1%) Start->Acid Acid Detected Aldehyde General Purity < 95% (Oligomers/Color) Start->Aldehyde General Crud Distillation Fractional Distillation (Of Precursor Pyrazole) Isomer->Distillation Best: Purify Precursor Recryst Recrystallization (EtOH/Water) Isomer->Recryst Alt: Differential Solubility BaseWash Sat. NaHCO3 Wash (pKa Separation) Acid->BaseWash Standard Workup Bisulfite Bisulfite Adduct Protocol (Chemical Purification) Aldehyde->Bisulfite High Specificity Bisulfite->Recryst Final Polish

Caption: Decision matrix for selecting the optimal purification route based on impurity profiling.

Module 2: The Regioisomer Challenge (1,3 vs. 1,5)

User Issue: "My NMR shows a split methyl peak. I have ~10% of the 1-isopropyl-5-methyl isomer."

Root Cause: The precursor pyrazole synthesis (reaction of isopropylhydrazine with acetylacetone) produces two isomers:[1]

  • 1-Isopropyl-3-methyl-1H-pyrazole (Target): Sterically favored in some conditions, but often mixed.

  • 1-Isopropyl-5-methyl-1H-pyrazole (Impurity): The "internal" methyl group creates steric clash during formylation, but if present, it will formylate or remain as a difficult-to-separate contaminant [1].

Resolution Protocol: Attempting to separate the aldehydes is inefficient due to similar polarities. The most effective strategy is Precursor Purification .

  • Distillation of Precursor: The 1,3- and 1,5-dimethylpyrazole analogs have boiling points that differ slightly. Use a fractional distillation column (Vigreux) on the starting pyrazole before the Vilsmeier reaction.

    • Target BP: Lower boiling fraction (typically the 1,5-isomer is more volatile due to shielding, but verify with NOESY NMR).

  • Chromatography (If Aldehyde is already made):

    • Stationary Phase: High-performance Silica (15-40 µm).

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

    • Note: The 1,5-isomer aldehyde typically elutes faster (higher Rf) than the 1,3-isomer due to the steric shielding of the N-lone pair by the adjacent methyl group, reducing silica interaction.

Module 3: The Bisulfite "Gold Standard" Protocol

User Issue: "I have colored impurities and unreacted starting material that won't crystallize out."

Technical Insight: Aldehydes form water-soluble sulfonated adducts with sodium bisulfite. Non-aldehyde impurities (starting pyrazole, chlorinated byproducts) remain in the organic layer. This is the most robust method for >98% purity [2, 3].

Step-by-Step Workflow

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[2][3]
    
  • Solvents: Ethyl Acetate (EtOAc), Ethanol (EtOH), Sodium Carbonate (

    
    ).
    

Protocol:

  • Adduct Formation:

    • Dissolve crude aldehyde (10 g) in Ethanol (20 mL) .

    • Add Saturated

      
       (30 mL)  with vigorous stirring.
      
    • Observation: A thick white precipitate (the bisulfite adduct) may form. If it does not precipitate, it is dissolved in the aqueous phase.[2]

    • Stir for 2 hours at Room Temperature.

  • Washing (Impurity Removal):

    • Scenario A (Precipitate formed): Filter the solid. Wash with EtOAc (

      
       mL). The solid is your product (masked). Discard the filtrate (contains impurities).
      
    • Scenario B (No precipitate): Extract the aqueous mixture with EtOAc (

      
       mL). Keep the Aqueous Phase  (contains product). Discard the Organic Phase (contains impurities).
      
  • Regeneration (Release):

    • Suspend the solid adduct (or take the aqueous phase) in water.

    • Add solid

      
        or 10% NaOH until pH > 10. Caution: Gas evolution possible.[4]
      
    • Stir for 30 mins. The solution will become cloudy as the free aldehyde separates.

  • Isolation:

    • Extract the regenerated aldehyde with EtOAc (

      
       mL).
      
    • Wash combined organics with Brine.[1]

    • Dry over

      
       and concentrate.
      

Bisulfite_Workflow Crude Crude Mixture (Aldehyde + Impurities) Step1 Add Sat. NaHSO3 + Ethanol Crude->Step1 PhaseSep Phase Separation Step1->PhaseSep Organic Organic Layer (Contains Impurities) PhaseSep->Organic Discard Aqueous Aqueous/Solid (Bisulfite Adduct) PhaseSep->Aqueous Keep Base Add Base (Na2CO3) pH > 10 Aqueous->Base Pure Pure Aldehyde (Extract & Dry) Base->Pure

Caption: Chemical purification workflow utilizing the reversible bisulfite adduct mechanism.

Module 4: Managing Oxidation (Carboxylic Acid)

User Issue: "My product is acidic and shows a broad OH peak at 11-12 ppm."

Root Cause: Aldehydes auto-oxidize to 1-isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid upon exposure to air. This is accelerated by trace metals or light.

Troubleshooting Guide:

StepActionMechanism
1 Dissolve crude in EtOAc.Solubilizes both aldehyde and acid.
2 Wash with 5% ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

.
Deprotonates the acid (

), moving it to the aqueous layer.
3 Separate Layers.Keep Organic Layer . The aldehyde remains neutral and organic-soluble.
4 Storage Store the purified aldehyde under Nitrogen/Argon at 2-8°C.

Module 5: Crystallization Data

If the product is solid (MP approx 60-70°C depending on purity), crystallization is the final polish.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)MethodNotes
EtOH / Water 1:1 to 1:3Dissolve in hot EtOH, add warm water to turbidity, cool slowly.Best for removing inorganic salts and trace acids.
Hexane / EtOAc 9:1Dissolve in min. hot EtOAc, add Hexane, cool to -20°C.Best for removing non-polar oily residues.
Isopropyl Ether 100%Dissolve hot, cool to 0°C.Good for large scale batches.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Separation of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole by rectification.[5]

    • Source:Coke and Chemistry, 2015.[5]

    • URL:[Link]

  • Bisulfite Purification Protocol

    • Title: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[3][4][6]

    • Source:Journal of Visualized Experiments (JoVE), 2018.
    • URL:[Link]

  • Vilsmeier-Haack Context

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[7][8]

    • Source:Arkivoc, 2011.[8]

    • URL:[Link]

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 10636-39-2) before handling.

Sources

Optimization

Minimizing side reactions in reductive amination of pyrazole aldehydes

Executive Summary: The "Pyrazole Paradox" Reductive amination is a staple transformation, but pyrazole aldehydes present a unique kinetic challenge. The pyrazole ring is electron-rich (π-excessive).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyrazole Paradox"

Reductive amination is a staple transformation, but pyrazole aldehydes present a unique kinetic challenge. The pyrazole ring is electron-rich (π-excessive). This electron density donates into the carbonyl group, rendering the aldehyde carbon less electrophilic than a standard benzaldehyde.

The Consequence: Imine formation—the critical first step—is sluggish. The Risk: If the reducing agent is present before the imine fully forms, it will preferentially reduce the unreacted aldehyde to the alcohol (direct reduction), leading to low yields and difficult purifications.

This guide provides field-proven strategies to force imine formation and suppress side reactions specifically for pyrazole substrates.

Critical Failure Modes & Troubleshooting (Q&A)

Issue 1: "I am isolating large amounts of pyrazole alcohol instead of the amine."

Diagnosis: Competitive Direct Reduction. Mechanism: The reducing agent (e.g., STAB) attacked the aldehyde oxygen before the amine could attack the carbonyl carbon. This is common because pyrazole aldehydes form imines slowly. Corrective Action:

  • Switch to Stepwise Protocol: Do not use "one-pot" mix-and-stir methods for valuable pyrazole aldehydes. Stir the aldehyde and amine without the reducing agent for 1–4 hours (or overnight) first.

  • Use a Lewis Acid: Add Titanium(IV) isopropoxide [Ti(OiPr)₄].[1][2] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

  • Solvent Switch: If using Methanol (MeOH), switch to 1,2-Dichloroethane (DCE) or THF. MeOH promotes direct reduction of aldehydes by borohydrides more than aprotic solvents do.

Issue 2: "My reaction turns into a thick gel or emulsion during workup."

Diagnosis: Titanium Hydroxide Polymerization. Cause: If you used Ti(OiPr)₄ and quenched with simple water or bicarbonate, titanium forms a polymeric gel that traps your product. Corrective Action:

  • The "Rochelle's Salt" Cure: Quench the reaction with a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt). Stir vigorously for 2–4 hours until the biphasic mixture separates cleanly into two clear layers. The tartrate chelates the titanium, keeping it in the aqueous phase.

Issue 3: "I see a 'dimer' impurity (M+ = 2x Product)."

Diagnosis: Bis-alkylation (Over-alkylation). Mechanism: The newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with a second molecule of aldehyde. Corrective Action:

  • Stoichiometry Control: Use a large excess of the primary amine (1.5 to 2.0 equivalents).

  • Inverse Addition: Add the aldehyde solution slowly to the amine solution. This ensures the amine is always in excess relative to the aldehyde.

Issue 4: "Reaction stalls with N-unsubstituted pyrazoles (NH-free)."

Diagnosis: Boron Chelation / Solubility. Mechanism: The free NH pyrazole is amphoteric. It can coordinate to the boron reducing agent, deactivating it, or the substrate may be insoluble in non-polar solvents like DCE. Corrective Action:

  • Transient Protection: If you cannot permanently protect the nitrogen, add 1.0 eq of TMSCl or BSA (N,O-Bis(trimethylsilyl)acetamide) to transiently protect the pyrazole nitrogen before adding the aldehyde.

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between the desired Amine pathway and the undesired Alcohol pathway.

ReductiveAminationPathways Aldehyde Pyrazole Aldehyde (Substrate) Imine Imine / Iminium (Intermediate) Aldehyde->Imine + Amine (Slow Step for Pyrazoles) Alcohol Alcohol Impurity (Dead End) Aldehyde->Alcohol + Reducing Agent (Direct Reduction) Amine TARGET AMINE (Product) Imine->Amine + Reducing Agent (Fast)

Caption: Kinetic competition in reductive amination. For pyrazoles, the first step is the bottleneck, increasing the risk of the red "Direct Reduction" path.

Recommended Experimental Protocols

Method A: The "Standard" Optimized Protocol (STAB/DCE)

Best for: Secondary amines, N-protected pyrazoles, and unhindered primary amines.

Reagents:

  • Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃]

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.[3]

  • Acid Catalyst: Acetic Acid (AcOH).[3]

Protocol:

  • Imine Formation: In a dry flask, dissolve Pyrazole Aldehyde (1.0 eq) and Amine (1.2–1.5 eq) in DCE (0.2 M concentration).

  • Acid Activation: Add Acetic Acid (1.0–2.0 eq). Note: AcOH catalyzes imine formation.

  • Equilibration: Stir at Room Temperature (RT) for 2 hours under Nitrogen. Do not skip this.

  • Reduction: Cool to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 eq) in one portion.

  • Reaction: Warm to RT and stir for 2–16 hours. Monitor by LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Method B: The "Nuclear Option" (Ti(OiPr)₄)

Best for: Sterically hindered amines, electron-rich aldehydes, or when Method A yields alcohol.

Reagents:

  • Titanium(IV) Isopropoxide [Ti(OiPr)₄] (Neat liquid).

  • Reducing Agent: Sodium Borohydride (NaBH₄) (Standard) or STAB.

  • Solvent: THF or Ethanol (absolute).

Protocol:

  • Complexation: In a dry flask, combine Pyrazole Aldehyde (1.0 eq) and Amine (1.2 eq) in dry THF.

  • Titanium Addition: Add Ti(OiPr)₄ (1.5 – 2.0 eq) via syringe. The solution often turns yellow/orange.

  • Forcing Conditions: Stir at RT for 6–12 hours (or reflux for 2 hours if extremely stubborn). This locks the aldehyde into the titanium-imine complex.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) carefully (gas evolution). Stir for 2 hours.

  • Critical Workup (Rochelle's Salt):

    • Add 2 mL of water to quench (thick precipitate forms).

    • Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) solution (approx. 10 mL per mmol substrate).

    • STIR VIGOROUSLY for 2–4 hours. The mixture must turn from a cloudy sludge into two clear, distinct layers.

    • Separate layers and extract aqueous phase with EtOAc.

Mechanism of Titanium Activation

Understanding why we use Titanium helps in troubleshooting. It acts as a dual-mode catalyst.

TitaniumMechanism Start Aldehyde + Amine + Ti(OiPr)4 Complex Hemiaminal-Titanium Complex Start->Complex Coordination ImineTi Activated Imine-Titanium Species (Water Scavenged) Complex->ImineTi -Ti(OiPr)2(OH)2 (Irreversible Dehydration) Reduction Reduction Step (NaBH4) ImineTi->Reduction Activation Product Final Amine Reduction->Product Hydrolysis

Caption: Ti(OiPr)4 acts as a Lewis acid and a chemical desiccant, driving the equilibrium forward.

Summary Data Table: Reagent Selection Guide

VariableStandard ScenarioDifficult/Hindered Scenario
Reducing Agent STAB (Sodium Triacetoxyborohydride)NaBH₄ (Sodium Borohydride)
Additive Acetic Acid (AcOH)Ti(OiPr)₄ (Titanium Isopropoxide)
Solvent DCE or DCMTHF or Ethanol
Addition Order Stepwise (Aldehyde + Amine, wait, then STAB)Stepwise (Aldehyde + Amine + Ti, wait, then NaBH₄)
Quench NaHCO₃ (aq)Rochelle's Salt (aq)
Primary Risk Slow reactionEmulsion during workup

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][6][7]J. Org.[3][4][8] Chem. 1996, 61, 3849–3862.[3][4]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.J. Org.[3][4][8] Chem. 1990, 55, 2552–2554.

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[4][9] The Cyanohydridoborate Anion as a Selective Reducing Agent.[5][6][9]J. Am. Chem. Soc. 1971, 93, 2897–2904.[4]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Conditions for 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde Reactions

Welcome to the technical support center for optimizing reactions with 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions with 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for navigating the nuances of temperature control in your experiments. The following troubleshooting guides and FAQs are structured to address specific challenges and provide a clear rationale for our recommendations, ensuring the scientific integrity and success of your work.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during reactions involving 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde, with a focus on temperature-related solutions.

Issue 1: Low or No Product Yield in Vilsmeier-Haack Formylation

Question: I am attempting to synthesize 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde via a Vilsmeier-Haack reaction, but I'm observing very low yields or no product at all. What are the likely temperature-related causes and how can I fix this?

Answer:

The Vilsmeier-Haack reaction is highly exothermic, and improper temperature control is a primary culprit for low yields. Here's a breakdown of the critical temperature points and how to manage them:

  • Vilsmeier Reagent Formation (0-10°C): The initial reaction between phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form the Vilsmeier reagent is highly exothermic.

    • Causality: If the temperature rises uncontrollably during this step, the reagent can decompose, reducing the concentration of the active formylating agent.

    • Protocol:

      • Pre-cool the DMF in an ice-salt bath to below 0°C.

      • Add POCl₃ dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10°C.[1]

      • Allow the reagent to fully form by stirring for an additional 20-30 minutes at 0-10°C.

  • Formylation of the Pyrazole (Elevated Temperatures): The subsequent formylation of the pyrazole substrate often requires heating to proceed at a reasonable rate. However, the optimal temperature is a delicate balance.

    • Causality: While higher temperatures increase the reaction rate, they can also lead to the degradation of the starting material and the product, often resulting in the formation of intractable tars. For many pyrazole formylations, temperatures in the range of 70-120°C are employed.[2][3]

    • Protocol:

      • After the Vilsmeier reagent has formed, add the 1-isopropyl-3-methyl-1H-pyrazole substrate.

      • Gradually increase the temperature to the desired setpoint (e.g., 80-90°C) and monitor the reaction by TLC.[4]

      • If the reaction is sluggish, the temperature can be incrementally increased, but be mindful of decomposition. Some less reactive substrates may require temperatures up to 120°C.[2]

  • Work-up (0°C): The quenching of the reaction is also highly exothermic.

    • Causality: Rapid, uncontrolled quenching can lead to localized "hot spots," causing degradation of the desired product.

    • Protocol:

      • Cool the reaction mixture in an ice bath to 0°C.

      • Slowly and carefully pour the reaction mixture onto crushed ice.

      • Neutralize the solution cautiously with a saturated aqueous sodium bicarbonate solution while maintaining a low temperature.

Issue 2: Formation of Impurities in Reductive Amination

Question: I'm performing a reductive amination with 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde and observing significant impurity formation. How can I optimize the temperature to improve the purity of my desired amine?

Answer:

Reductive amination is a two-step process (imine formation followed by reduction), and temperature plays a critical role in both stages.

  • Imine Formation (Room Temperature to Reflux): The initial condensation of the aldehyde with the amine to form an imine is an equilibrium reaction.

    • Causality: Driving this equilibrium towards the imine is crucial. While heating can accelerate this step, excessive temperatures can lead to side reactions, such as aldol condensations or decomposition of the aldehyde.

    • Protocol:

      • Combine the aldehyde and amine in a suitable solvent (e.g., methanol, dichloroethane).

      • Stir the mixture at room temperature for 1-2 hours to allow for initial imine formation.

      • Gentle heating (e.g., to 40-50°C or reflux in methanol) can be applied to drive the reaction to completion, which can be monitored by the disappearance of the aldehyde spot on TLC.[5]

  • Reduction (0°C to Room Temperature): The reduction of the imine is typically exothermic.

    • Causality: Adding the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) too quickly or at an elevated temperature can lead to over-reduction or reduction of the starting aldehyde if any remains.

    • Protocol:

      • Cool the reaction mixture containing the imine to 0°C in an ice bath.

      • Add the reducing agent portion-wise, maintaining the temperature below 10°C.

      • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir until the imine is fully consumed.

Issue 3: Poor Yields in Knoevenagel Condensation

Question: My Knoevenagel condensation between 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde and an active methylene compound is giving poor yields. What is the impact of temperature on this reaction?

Answer:

The Knoevenagel condensation is sensitive to temperature, which influences both the reaction rate and the stability of the product.

  • Causality: While higher temperatures generally increase the reaction rate, they can also promote side reactions or decomposition of the reactants and/or the desired product. The optimal temperature is often a compromise between reaction speed and yield. Studies have shown that for some Knoevenagel condensations, increasing the temperature from 25°C to 40°C can significantly increase the yield, but further increases may not be beneficial.[6] In some cases, temperatures up to 90-100°C have been found to be optimal.[7][8]

  • Protocol:

    • Start the reaction at room temperature and monitor its progress.

    • If the reaction is slow, gradually increase the temperature in increments of 10-15°C.

    • A systematic approach is to run the reaction at different temperatures (e.g., 25°C, 40°C, 60°C, and 80°C) to empirically determine the optimal condition for your specific substrates.[6]

Issue 4: Low Yields and/or Complex Mixtures in Wittig Reactions

Question: I am attempting a Wittig reaction with 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde and obtaining low yields of the desired alkene, along with a complex mixture of byproducts. How can temperature be optimized for this transformation?

Answer:

The Wittig reaction involves the formation of a phosphorus ylide, which then reacts with the aldehyde. Temperature control is crucial during both steps.

  • Ylide Formation (Typically Low Temperatures): The deprotonation of the phosphonium salt to form the ylide is often performed at low temperatures, especially when using strong bases like n-butyllithium.

    • Causality: Many ylides are not stable at room temperature and can undergo decomposition or side reactions. Performing this step at low temperatures (e.g., -78°C to 0°C) maintains the integrity of the ylide.

    • Protocol:

      • Suspend the phosphonium salt in a dry, aprotic solvent like THF or diethyl ether.[9]

      • Cool the suspension to the appropriate temperature (e.g., 0°C for NaH, -78°C for n-BuLi).

      • Add the base dropwise and stir until the characteristic color of the ylide appears.

  • Reaction with the Aldehyde (Low to Room Temperature): The reaction of the ylide with the aldehyde is also often conducted at low temperatures initially.

    • Causality: Adding the aldehyde at a low temperature can help to control the exotherm of the reaction and can influence the stereoselectivity (E/Z ratio) of the resulting alkene.[9]

    • Protocol:

      • Add a solution of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde in the same solvent to the pre-formed ylide at the low temperature.

      • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight to ensure completion.

For stabilized ylides, which are less reactive, gentle heating may be required to drive the reaction to completion.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde?

Q2: How does temperature affect the regioselectivity of pyrazole synthesis?

A2: In the synthesis of the pyrazole ring itself (e.g., from a 1,3-dicarbonyl compound and isopropylhydrazine), temperature can significantly influence the ratio of regioisomers formed.[12] Running the reaction at different temperatures (e.g., room temperature vs. reflux) can alter the product ratio.[12] In some cases, temperature-controlled divergent synthesis can be used to selectively obtain different pyrazole derivatives.[13]

Q3: For purification by recrystallization, what is a good starting point for solvent selection and temperature?

A3: A good solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. For pyrazole derivatives, ethanol/water or isopropanol/water mixtures are often good starting points.[1][14]

  • Protocol:

    • Dissolve the crude product in a minimal amount of the hot solvent (e.g., boiling ethanol).[14]

    • If necessary, perform a hot filtration to remove any insoluble impurities.[14]

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.[14]

    • Further cooling in an ice bath or refrigerator can be used to maximize the yield of the purified product.[14]

Q4: Can microwave irradiation be used to accelerate reactions involving 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde?

A4: Yes, microwave-assisted organic synthesis can often accelerate these reactions. However, direct translation of thermal conditions is not always possible. Microwave heating can lead to rapid temperature increases, and optimization of reaction time and power is necessary to avoid decomposition. Some studies have shown that microwave assistance did not favor the formation of the target pyrazole in a Vilsmeier-Haack reaction, so empirical testing is crucial.[2]

III. Data Summary and Visualization

Table 1: Recommended Temperature Ranges for Common Reactions
Reaction TypeStepRecommended Temperature RangeKey Considerations
Vilsmeier-Haack Formylation Reagent Formation0-10°CHighly exothermic; maintain strict temperature control.
Formylation70-120°CBalance reaction rate with potential for degradation.[2][3]
Quench0°CHighly exothermic; add to ice slowly.
Reductive Amination Imine FormationRoom Temperature to RefluxGentle heating can drive equilibrium.
Reduction0°C to Room TemperatureControl exotherm by adding reducing agent at low temperature.
Knoevenagel Condensation Reaction25-100°CEmpirically determine optimal temperature for your substrates.[6][7]
Wittig Reaction Ylide Formation-78°C to 0°CDepends on the base used; prevents ylide decomposition.
Aldehyde AdditionLow Temperature, then warm to RTControls exotherm and can influence stereoselectivity.[9]
Diagrams

G cluster_0 Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Temp Was Temperature Controlled at Each Critical Step? Start->Check_Temp Reagent_Formation Vilsmeier Reagent Formation (0-10°C) Check_Temp->Reagent_Formation No Reaction_Step Formylation/Condensation (Optimized Temp) Check_Temp->Reaction_Step Partially Quench_Step Quench at 0°C Check_Temp->Quench_Step No Optimize Systematically Optimize Temperature Check_Temp->Optimize Yes, but still low yield Reagent_Formation->Optimize Reaction_Step->Optimize Quench_Step->Optimize Success Improved Yield Optimize->Success

Caption: A decision tree for troubleshooting low product yield.

Caption: The relationship between temperature and reaction outcomes.

IV. References

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem. (n.d.). Retrieved from

  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem. (n.d.). Retrieved from

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. (n.d.). Retrieved from

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019, July 3). Retrieved from

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved from

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F. (2023, September 5). Retrieved from

  • effect of temperature on Vilsmeier-Haack reaction outcome - Benchchem. (n.d.). Retrieved from

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved from

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01142F. (2025, October 2). Retrieved from

  • A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility - Benchchem. (n.d.). Retrieved from

  • Effects of different temperatures on Knoevenagel condensation - ResearchGate. (n.d.). Retrieved from

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. (n.d.). Retrieved from

  • Experimental and Theoretical DFT Investigations in the[1][13]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones - PMC. (n.d.). Retrieved from

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (n.d.). Retrieved from

  • Wittig Reaction - Common Conditions. (n.d.). Retrieved from

  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (2022, September 9). Retrieved from

  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives - Benchchem. (n.d.). Retrieved from

  • In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem. (n.d.). Retrieved from

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. (n.d.). Retrieved from

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. (n.d.). Retrieved from

  • Synthesis and Reactions of Pyrazole - Pharmaguideline. (n.d.). Retrieved from

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). Retrieved from

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Retrieved from

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.). Retrieved from

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (2024, March 1). Retrieved from

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. (n.d.). Retrieved from

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. (n.d.). Retrieved from

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved from

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (n.d.). Retrieved from

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. (2017, October 27). Retrieved from

  • Wittig reaction - Wikipedia. (n.d.). Retrieved from

  • Intercepted-Knoevenagel condensation for the synthesis of unsymmetrical fused-tricyclic 4H-pyrans - PMC. (2019, September 17). Retrieved from

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst - ACG Publications. (2021, March 15). Retrieved from

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved from

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.). Retrieved from

  • Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from

  • 35344-95-7 | 1H-Pyrazole-4-carbaldehyde - ChemScene. (n.d.). Retrieved from

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - MDPI. (n.d.). Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Structural Validation and Isomeric Differentiation of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde: A Comparative NMR Analysis Guide

Part 1: Strategic Overview In the synthesis of pyrazole-based scaffolds—common in kinase inhibitors (e.g., Ruxolitinib) and COX-2 inhibitors—regioselectivity is the primary failure mode. The condensation of hydrazines wi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

In the synthesis of pyrazole-based scaffolds—common in kinase inhibitors (e.g., Ruxolitinib) and COX-2 inhibitors—regioselectivity is the primary failure mode. The condensation of hydrazines with non-symmetrical 1,3-dicarbonyl equivalents often yields a mixture of 1,3-disubstituted (Target) and 1,5-disubstituted (Impurity) isomers.

For 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde , distinguishing the target from its regioisomer is not merely a purity check; it is a structural necessity. Standard LC-MS cannot differentiate these isomers as they share identical molecular weights (


 152.19).

This guide provides a definitive NMR protocol to validate the 1,3-isomer, using the 1,5-isomer as the comparative baseline for exclusion.

Part 2: Comparative Spectral Analysis (Target vs. Alternative)

The following table contrasts the expected


H NMR chemical shifts of the target molecule against its most common regioisomer impurity.

Solvent: CDCl


 (7.26 ppm reference)
Frequency:  400 MHz or higher
FeatureTarget (1,3-Isomer) Alternative (1,5-Isomer) Differentiation Logic
Structure 1-Isopropyl-3-methyl 1-Isopropyl-5-methyl
Aldehyde (-CHO)

9.85 – 9.95 (s, 1H)

9.85 – 9.95 (s, 1H)
Non-diagnostic. Both environments are similar.
Ring Proton H-5:

8.20 – 8.35 (s, 1H)
H-3:

7.90 – 8.05 (s, 1H)
Diagnostic. H-5 (Target) is adjacent to N1 and deshielded by the N-lone pair and anisotropy.
N-Isopropyl (CH)

4.40 – 4.60 (sept, 1H)

4.40 – 4.60 (sept, 1H)
key for NOE. Chemical shift is similar, but spatial environment differs.
N-Isopropyl (CH

)

1.45 – 1.55 (d, 6H)

1.45 – 1.55 (d, 6H)
Non-diagnostic.
Ring Methyl C3-Me:

2.40 – 2.50 (s, 3H)
C5-Me:

2.50 – 2.60 (s, 3H)
C5-Me is often slightly deshielded due to N1 proximity, but unreliable without 2D data.

Critical Insight: Do not rely solely on 1D chemical shifts for definitive assignment. The shift difference between H-5 and H-3 can be subtle depending on concentration and solvent. Nuclear Overhauser Effect (NOE) spectroscopy is the only self-validating method.

Part 3: The Definitive Protocol (NOE/NOESY)

To confirm the structure, you must prove the spatial proximity of the N-isopropyl group to the C5-proton.

The "Smoking Gun" Logic
  • Scenario A (Target): The N-isopropyl group is spatially close to the Ring Proton (H-5).

  • Scenario B (Isomer): The N-isopropyl group is spatially close to the Methyl Group (at C-5).

Visualization of the Validation Workflow

Isomer_Validation Start Crude Product (Mixture of Isomers) H1_NMR 1H NMR (1D) Identify Diagnostic Peaks Start->H1_NMR Decision_Peaks Locate Ring Proton (~8.2 ppm) Locate Isopropyl Methine (~4.5 ppm) H1_NMR->Decision_Peaks NOESY_Exp Run 2D NOESY / 1D NOE Irradiate Isopropyl Methine (4.5 ppm) Decision_Peaks->NOESY_Exp Observation_A Strong NOE to Ring Proton (8.2 ppm) NOESY_Exp->Observation_A  Path 1 Observation_B Strong NOE to Methyl Group (2.5 ppm) NOESY_Exp->Observation_B  Path 2 Result_A CONFIRMED: 1-Isopropyl-3-methyl (Target) Observation_A->Result_A Result_B IDENTIFIED: 1-Isopropyl-5-methyl (Regioisomer) Observation_B->Result_B

Figure 1: Decision tree for distinguishing pyrazole regioisomers using NOE correlations.

Part 4: Detailed Experimental Methodologies

Sample Preparation (Standardized)

Consistency in concentration is vital to prevent chemical shift drifting caused by stacking interactions.

  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: If solubility is poor, use DMSO-

      
      , but be aware that the aldehyde proton may shift downfield to ~10.0 ppm and broaden due to water exchange.
      
  • Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube. Suspended solids cause magnetic susceptibility mismatches, broadening lines and obscuring small couplings.

Acquisition Parameters (400 MHz Instrument)
Experiment A: 1D Proton (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H)
  • Pulse Angle: 30° (to ensure accurate integration).

  • Relaxation Delay (D1):

    
     2.0 seconds. The aldehyde proton has a long 
    
    
    
    relaxation time; insufficient delay will reduce its integral value below 1.0H.
  • Scans (NS): 16 (sufficient for >5 mg sample).

  • Spectral Width: -2 to 14 ppm (to capture the aldehyde).

Experiment B: 1D Selective NOE (The Validator)
  • Method: DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo) is preferred over steady-state NOE for cleaner baselines.

  • Target Irradiation: Center the selective pulse on the Isopropyl Methine septet (~4.5 ppm).

  • Mixing Time: 500 ms (standard for small molecules).

  • Scans: 64–128.

  • Analysis: Phase the spectrum so the irradiated peak is negative. Look for positive enhancement peaks.

    • Target: You should see a positive peak at ~8.2 ppm (H-5).

    • Isomer: You should see a positive peak at ~2.5 ppm (Methyl).

Part 5: Causality & Mechanism

Why do these shifts occur? Understanding the electronic environment builds trust in the data.

  • Aldehyde Anisotropy: The carbonyl group at C4 is electron-withdrawing. It deshields both the C3-Methyl and the C5-Proton.

  • N1-Deshielding (The "H5" Effect): In the target molecule, the proton at C5 is directly adjacent to the pyrrole-like Nitrogen (N1). N1 is substituted with an isopropyl group, but the lone pair of the pyridine-like Nitrogen (N2) also influences the ring electronics. Generally, H5 is more deshielded than H3 because C5 is flanked by N1, whereas C3 is flanked by N2.

  • Steric Compression: In the 1,5-isomer , the steric clash between the bulky N-isopropyl group and the C5-methyl group forces the isopropyl group to twist out of plane. This can cause anomalous upfield shifts in the methyl signals due to shielding cones, further distinguishing it from the target [1].

References

  • Elguero, J., et al. (2008).[1] "13C and 15N NMR chemical shifts of pyrazoles in the solid state and in solution." Magnetic Resonance in Chemistry, 46(8), 697–700.[1] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for general chemical shift tables).
  • López, C., et al. (1986). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 64(4), 670-677. Link

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

Topic: HPLC Method Development for Purity Analysis of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Analysis of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 31470-43-0) is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its quality control is complicated by the presence of closely eluting regioisomers (specifically the 1-isopropyl-5-methyl isomer) and unreacted starting materials.

This guide compares two distinct HPLC methodologies for the purity analysis of this analyte:

  • Method A (Standard): A generic C18 approach suitable for rough purity estimates.[1]

  • Method B (Optimized): A Phenyl-Hexyl stationary phase method designed for superior regio-selectivity and peak shape.[1]

Our comparative analysis demonstrates that while Method A is sufficient for raw material screening, Method B is required for GMP-level release testing , offering a Resolution (


) of >2.5 between critical isomeric pairs where Method A fails (

).[1]
Analyte Profile & Critical Quality Attributes (CQA)

Understanding the structural properties of the analyte is the first step in rational method design.

PropertyDescriptionChromatographic Implication
Structure Pyrazole ring with N-isopropyl and C-methyl substitutions; C4-aldehyde.Moderate polarity; potential for "tailing" due to basic nitrogen interactions with silanols.[1]
Key Impurity 1-Isopropyl-5-methyl-1H-pyrazole-4-carbaldehyde (Regioisomer).Identical m/z (LC-MS cannot distinguish without separation). Requires stationary phase selectivity (steric/pi-pi).[1]
UV Max ~265–275 nm (Conjugated aldehyde system).[1]UV detection is highly sensitive; PDA screening recommended.[1]
LogP ~1.8 (Estimated).[1]Retains well on Reverse Phase (RP) columns.[1]
Impurity Origin Visualization

The following diagram illustrates the synthesis pathway and the origin of the critical regioisomer impurity.

SynthesisPathway SM1 3-Methyl-1H-pyrazole -4-carbaldehyde Target TARGET: 1-Isopropyl-3-methyl -1H-pyrazole-4-carbaldehyde SM1->Target N1-Alkylation (Major) Impurity IMPURITY (Regioisomer): 1-Isopropyl-5-methyl -1H-pyrazole-4-carbaldehyde SM1->Impurity N2-Alkylation (Minor) Reagent Isopropyl Halide (Alkylation) Reagent->Target Reagent->Impurity

Figure 1: Synthesis pathway showing the competitive N-alkylation leading to the critical 1,5-isomer impurity.

Comparative Method Analysis

We evaluated two separation strategies. The core challenge is separating the target (1,3-isomer) from the impurity (1,5-isomer), which differ only by the spatial arrangement of the methyl and isopropyl groups.

Method A: The "Generic" Approach (C18)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B).[1]

  • Mechanism: Hydrophobic interaction only.[1]

Method B: The "Selectivity" Approach (Phenyl-Hexyl)
  • Column: Core-Shell Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl), 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase: 10 mM Ammonium Formate pH 3.8 (A) / Methanol (B).[1]

  • Mechanism: Hydrophobic interaction +

    
     stacking.[1] The phenyl ring in the stationary phase interacts differentially with the electron-deficient pyrazole ring depending on the steric bulk of the adjacent isopropyl group.
    
Performance Data Comparison
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Verdict
Retention Time (Target) 4.2 min5.8 minMethod B offers better retention.
Resolution (

) (Isomers)
1.1 (Co-elution risk)2.8 (Baseline separation)Method B is superior.
Peak Tailing (

)
1.6 (Silanol interaction)1.1 (Sharp peak)Method B (Core-shell) is sharper.[1]
LOD (S/N > 3) 0.05%0.01%Method B has higher sensitivity.[1]
Detailed Protocol: Optimized Method (Method B)

This protocol is validated for specificity, linearity, and precision.[1] It is the recommended standard for releasing this intermediate.

4.1 Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm (Core-Shell technology recommended for efficiency).

  • Column Temp: 40°C (Elevated temperature improves mass transfer and peak shape).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Injection Volume: 5.0 µL.

  • Detection: UV at 270 nm (Reference: 360 nm).[1]

  • Run Time: 15 minutes.

4.2 Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water.[1] Adjust pH to 3.8 ± 0.1 with Formic Acid.[1] Filter through 0.22 µm membrane.[1]

  • Solvent B (Organic): 100% Methanol (LC-MS Grade).[1] Note: Methanol is preferred over Acetonitrile here to enhance

    
     selectivity.
    
4.3 Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Event
0.09010Equilibration
1.09010Isocratic Hold
10.04060Linear Gradient
12.01090Wash
12.19010Re-equilibration
15.09010End of Run
4.4 Sample Preparation
  • Diluent: 50:50 Water:Methanol.[1]

  • Stock Solution: 1.0 mg/mL in Diluent.[1] Sonicate for 5 mins.

  • Working Concentration: 0.1 mg/mL (for purity), 0.5 µg/mL (for sensitivity/LOD check).

Method Development Decision Tree

Use this workflow to troubleshoot or adapt the method for different pyrazole derivatives.

MethodTree Start Start Method Development Analyte: Pyrazole Carbaldehyde Step1 Initial Screen: C18 Column, Acidic pH (0.1% TFA) Start->Step1 Check1 Are Regioisomers Separated? Step1->Check1 Success Validate C18 Method Check1->Success Yes Fail Poor Resolution (Rs < 1.5) Check1->Fail No Step2 Switch Mechanism: Change to Phenyl-Hexyl Column Switch Modifier to Methanol Fail->Step2 Check2 Peak Tailing > 1.5? Step2->Check2 FixTailing Increase Buffer Conc. (10mM -> 25mM) or Increase Temp (40°C) Check2->FixTailing Yes Final Finalize Optimized Method Check2->Final No FixTailing->Final

Figure 2: Decision tree for optimizing separation of pyrazole isomers, highlighting the switch to Phenyl-Hexyl phases.

Validation Summary (Expected Performance)

The following data represents typical performance metrics when executing the Optimized Method (Method B).

  • Specificity: No interference from blank or synthesis reagents (Isopropyl iodide elutes in the void or wash).[1]

  • Linearity:

    
     over range 0.5 µg/mL to 150 µg/mL.[1]
    
  • Precision (Repeatability): RSD < 0.5% for retention time; RSD < 1.0% for Area (n=6).

  • Robustness: Resolution remains > 2.0 even with ±2°C temperature change or ±2% organic modifier change.[1]

References
  • BenchChem. (2025).[1][2][3] Column chromatography conditions for separating pyrazole isomers. Retrieved from .[1]

  • Fustero, S., et al. (2011).[1] Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry. (General reference for pyrazole synthesis and impurity profiles).

  • National Institutes of Health (NIH). (2022).[1] Regioselective Synthesis and HPLC Analysis of Pyrazole Derivatives. Retrieved from .[1]

  • SIELC Technologies. (2018).[1] Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from .[1]

  • American Chemical Society (ACS). (2024).[1][4] N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. The Journal of Organic Chemistry. Retrieved from .[1]

Sources

Validation

Comparative Structural Profiling &amp; Synthetic Utility: 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde

Executive Summary: The Strategic Value of the Isopropyl Motif In the landscape of fragment-based drug discovery (FBDD), the pyrazole scaffold is ubiquitous. However, the choice of the N1-substituent is often reduced to a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Isopropyl Motif

In the landscape of fragment-based drug discovery (FBDD), the pyrazole scaffold is ubiquitous. However, the choice of the N1-substituent is often reduced to a binary selection between a methyl group (for atom economy) and a phenyl group (for π-stacking).

1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde represents a critical "middle ground" building block. It offers specific advantages over its 1-methyl and 1-phenyl analogs:

  • Lipophilicity Modulation: The isopropyl group increases LogP significantly compared to the methyl analog, aiding in blood-brain barrier (BBB) permeability optimization without the metabolic liability of a phenyl ring.

  • Steric Occlusion: The bulkier isopropyl group at N1 provides shielding that can enforce specific binding conformations in kinase active sites, distinct from the planar 1-phenyl or the smaller 1-methyl.

  • Electronic "Push": The isopropyl group has a stronger positive inductive effect (+I) than a methyl group, slightly increasing the electron density of the pyrazole ring, which influences the reactivity of the C4-aldehyde in subsequent condensations.

Comparative Physicochemical Profile

The following table contrasts the target molecule with its two most common alternatives used in Lead Optimization.

FeatureTarget: 1-Isopropyl-3-methyl Alternative A: 1,3-DimethylAlternative B: 1-Phenyl-3-methyl
Formula C₈H₁₂N₂OC₆H₈N₂OC₁₁H₁₀N₂O
MW ( g/mol ) 152.19110.11186.21
Physical State Low-melting solid / OilCrystalline SolidSolid
Calc.[1] LogP ~1.65~0.45~2.30
Electronic Effect (N1) Strong +I (Inductive Donor)Weak +I-I / +M (Resonance Donor)
Aldehyde Reactivity Moderate (Sterically hindered)HighHigh
Primary Utility Hydrophobic pocket fillingAtom economy / Solubilityπ-π Stacking interactions

Synthetic Route: Vilsmeier-Haack Formylation

The most robust method for synthesizing this compound is the Vilsmeier-Haack reaction applied to the parent pyrazole (1-isopropyl-3-methyl-1H-pyrazole).

Reaction Mechanism & Workflow

The reaction proceeds via the formation of an electrophilic chloroiminium species (Vilsmeier reagent), which attacks the electron-rich C4 position of the pyrazole.

VilsmeierHaack Reagents DMF + POCl3 (Vilsmeier Reagent) Intermediate Chloroiminium Intermediate Reagents->Intermediate 0°C, 30 min Substrate 1-Isopropyl-3-methyl -1H-pyrazole Attack Electrophilic Attack at C4 Position Substrate->Attack Intermediate->Attack Hydrolysis Hydrolysis (NaOAc/H2O) Attack->Hydrolysis Heat (80-100°C) Product Target Aldehyde Hydrolysis->Product Neutralization

Figure 1: Mechanistic workflow for the C4-formylation of 1,3-disubstituted pyrazoles.

Detailed Experimental Protocol

Safety Note: POCl₃ is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

  • Reagent Formation: In a dry 3-neck round-bottom flask under Argon, charge Anhydrous DMF (3.0 equiv). Cool to 0°C.

  • Addition: Dropwise add POCl₃ (1.2 equiv) over 20 minutes. Maintain temperature < 5°C. A white semi-solid (Vilsmeier salt) will form.

  • Substrate Introduction: Add 1-isopropyl-3-methyl-1H-pyrazole (1.0 equiv) dropwise (neat or dissolved in minimal DMF).

  • Heating: Allow to warm to Room Temperature (RT) for 30 mins, then heat to 90°C for 3-5 hours. Monitor by TLC (EtOAc/Hexane 1:4).

    • Expert Insight: The isopropyl group adds steric bulk. If conversion is slow compared to the methyl analog, increase temperature to 110°C, but watch for charring.

  • Quench & Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize slowly with saturated Sodium Acetate (NaOAc) or NaHCO₃ to pH 7-8.

    • Critical Step: Stirring for 1 hour at RT is required to fully hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with Dichloromethane (DCM) x3. Wash combined organics with brine. Dry over Na₂SO₄.[2]

  • Purification: Flash column chromatography (SiO₂). Elute with 10-20% EtOAc in Hexanes.

Structural Characterization & Fingerprinting

To validate the structure, one must distinguish it from potential regioisomers (e.g., C5-formylation, though rare in this method) and confirm the integrity of the isopropyl group.

1H NMR Diagnostic Signals (CDCl₃, 400 MHz)

The following shifts are representative of this specific scaffold.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Value
-CHO (Aldehyde) 9.85 - 9.95 Singlet (s)1HConfirms oxidation state.
C5-H (Pyrazole Ring) 8.05 - 8.20 Singlet (s)1HConfirms C4 substitution (loss of C4-H).
N-CH (Isopropyl) 4.40 - 4.55 Septet (sep)1HKey Differentiator: Distinguishes from N-Methyl (singlet) or N-Ethyl (quartet).
C3-CH₃ (Methyl) 2.45 - 2.55 Singlet (s)3HConfirms 3-methyl retention.
-CH(CH₃)₂ (Isopropyl) 1.45 - 1.55 Doublet (d)6HConfirms isopropyl integrity.
Analytical Logic Flow

Use this logic gate to confirm identity during process development.

Characterization Sample Isolated Product NMR_H1 1H NMR Analysis Sample->NMR_H1 Check_Aldehyde Signal @ ~9.9 ppm? NMR_H1->Check_Aldehyde Result_Aldehyde Aldehyde Present Check_Aldehyde->Result_Aldehyde Yes Failure Re-purify / Check Regioisomer Check_Aldehyde->Failure No Check_Iso Septet @ ~4.5 ppm? Result_Iso N-Isopropyl Confirmed Check_Iso->Result_Iso Yes Check_Iso->Failure No (Singlet=Methyl?) Result_Aldehyde->Check_Iso

Figure 2: Analytical decision tree for structural validation.

Application: Reactivity in Reductive Amination

A primary application of this aldehyde is Reductive Amination to form amine-linked inhibitors.

Comparative Reactivity Note: When reacting 1-isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde with a secondary amine (e.g., morpholine) using NaBH(OAc)₃:

  • Reaction Rate: Slower than the 1-methyl analog.

  • Cause: The isopropyl group at N1 projects steric bulk toward the C5 position. While the aldehyde is at C4, the overall tumbling and access to the pocket can be slightly restricted compared to the methyl variant.

  • Optimization: Use DCE (Dichloroethane) as solvent rather than MeOH to minimize solvent competition, and allow the imine formation step to proceed for 2 hours before adding the reducing agent.

References

  • Vilsmeier-Haack General Protocol: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[3][4][5][6] Comprehensive Organic Synthesis.

  • Pyrazole Lipophilicity & Drug Design: Fustero, S., et al. (2010). Improved Regioselectivity in Pyrazole Synthesis. Chemistry – A European Journal.

  • Spectral Data Benchmarking (Analogous 1-Methyl Data): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).

  • Synthetic Methodology for Pyrazole Aldehydes: K.R. Kumar, et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.

Sources

Comparative

A Comparative Guide to the Bioactivity of Pyrazole-4-Carbaldehyde Derivatives for Researchers

In the landscape of heterocyclic chemistry, pyrazole derivatives stand out for their vast therapeutic and agrochemical potential. The pyrazole scaffold is a key pharmacophore found in numerous commercial drugs and pestic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, pyrazole derivatives stand out for their vast therapeutic and agrochemical potential. The pyrazole scaffold is a key pharmacophore found in numerous commercial drugs and pesticides. Among these, derivatives of pyrazole-4-carbaldehyde have attracted significant attention due to their versatile bioactivities, including antimicrobial, antifungal, insecticidal, and herbicidal properties. This guide provides a comparative analysis of the bioactivity of various 1-substituted-3-methyl-1H-pyrazole-4-carbaldehyde derivatives, with a focus on elucidating structure-activity relationships (SAR) and providing actionable experimental protocols for researchers in drug discovery and crop protection. While direct comparative data for 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde derivatives is emergent, this guide synthesizes findings from analogous series to provide a robust framework for future research.

The Synthetic Keystone: Accessing Pyrazole-4-Carbaldehyde Derivatives

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes, offering a reliable and versatile method to introduce the crucial formyl group at the C4 position of the pyrazole ring.[1][2][3][4] This reaction typically involves the treatment of a suitable hydrazone precursor with the Vilsmeier reagent, which is a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3][4]

The general synthetic pathway allows for the introduction of a wide variety of substituents on the pyrazole ring, enabling the exploration of a broad chemical space for bioactivity screening. The choice of the starting hydrazine and the ketone determines the substituents at the N1 and C3 positions of the pyrazole ring, respectively.

Generalized Synthetic Protocol: Vilsmeier-Haack Reaction

The following protocol outlines a generalized procedure for the synthesis of 1-substituted-3-methyl-1H-pyrazole-4-carbaldehydes, adapted from established methodologies.[1][4]

Step 1: Hydrazone Formation

  • Dissolve the desired substituted hydrazine (1.0 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Slowly add an appropriate ketone (e.g., acetone for a 3-methyl substituent) (1.0 eq) to the solution at room temperature.

  • Reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the hydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to ice-cooled N,N-dimethylformamide (DMF).

  • Dissolve the hydrazone from Step 1 (1.0 eq) in DMF.

  • Slowly add the Vilsmeier reagent to the hydrazone solution, maintaining a low temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for several hours, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a base such as sodium bicarbonate or sodium hydroxide.

  • The resulting solid precipitate is the desired pyrazole-4-carbaldehyde derivative.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol, DMF) to afford the purified product.

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Vilsmeier-Haack Reaction Hydrazine Substituted Hydrazine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Ethanol, Acetic Acid (cat.), Reflux Ketone Ketone (e.g., Acetone) Ketone->Hydrazone Product 1-Substituted-3-methyl-1H- pyrazole-4-carbaldehyde Hydrazone->Product DMF, Heat Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl3) Vilsmeier_Reagent->Product

Caption: Generalized workflow for the synthesis of pyrazole-4-carbaldehyde derivatives.

A Spectrum of Bioactivity: Comparative Analysis

The biological activity of pyrazole-4-carbaldehyde derivatives is profoundly influenced by the nature of the substituents at the N1, C3, and C5 positions of the pyrazole ring, as well as modifications of the carbaldehyde group.

Antimicrobial and Antifungal Activity

Derivatives of pyrazole-4-carbaldehyde have demonstrated significant potential as antimicrobial and antifungal agents.[1][5][6][7][8] The antimicrobial efficacy is often attributed to the pyrazole core, with various substituents modulating the activity.

For instance, studies have shown that the introduction of electron-withdrawing groups, such as chloro and bromo, on the phenyl ring at the N1 position can enhance antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[1][8] The formation of Schiff bases from the carbaldehyde group with various amines is a common strategy to generate derivatives with potent antimicrobial properties.[7]

Table 1: Comparative Antimicrobial Activity of Pyrazole-4-Carbaldehyde Derivatives

Derivative ClassTarget OrganismsKey FindingsReference
3-Aryl-pyrazole-4-carbaldehydesS. aureus, E. coliDerivatives with specific aryl substitutions showed promising antibacterial activity, comparable to ampicillin.[5][5]
3-(2,4-Dichlorophenyl)-1-substituted-1H-pyrazole-4-carbaldehydesB. subtilis, P. aeruginosa, E. coli, S. aureus, C. albicans, A. nigerMoieties with chloro and bromo substituents exhibited enhanced antimicrobial and antifungal activity.[1][1]
Pyrazole clubbed imino phenyl derivativesE. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. nigerCompounds with electron-withdrawing groups at the para position of the phenyl group displayed greater biological activity.[8][8]
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde derivativesA. niger, A. flavus, P. chrysogenumSpecific derivatives showed potent antifungal activity against Aspergillus species.[9][9]
Insecticidal Activity

The pyrazole scaffold is a well-established feature in commercial insecticides, with fipronil being a prominent example. Research into pyrazole-4-carbaldehyde derivatives has revealed promising insecticidal candidates.[10][11][12][13][14] The mode of action for many pyrazole-based insecticides involves the disruption of the central nervous system of insects.

Structure-activity relationship studies have indicated that modifications at the N1 and C5 positions, as well as the derivatization of the carbaldehyde group into imines, oximes, and other functionalities, can significantly impact insecticidal potency and spectrum.[12][13]

Table 2: Comparative Insecticidal Activity of Pyrazole Derivatives

Derivative ClassTarget PestsKey FindingsReference
Pyrazole Schiff basesTermites, LocustsCertain Schiff base derivatives demonstrated excellent anti-termite activity, surpassing the reference drug fipronil.[10][10]
Pyrazole-5-carboxamidesCotton bollworm, Diamondback moth, Bean aphid, Mosquito, Spider miteIntroduction of α-chloromethyl-N-benzyl and 4,5-dihydrooxazole moieties led to high insecticidal activity.[11][11]
Pyrazole derivatives containing imine and other groupsCotton bollworm, Spider mite, Bean aphid, MosquitoCompounds containing an imine group showed high insecticidal activity against cotton bollworm.[12][13][12][13]
Herbicidal Activity

Certain pyrazole derivatives have been developed as herbicides, often targeting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[15] Research in this area for pyrazole-4-carbaldehyde derivatives has focused on creating novel compounds with improved efficacy and crop selectivity.

Table 3: Herbicidal Activity of Pyrazole Derivatives

Derivative ClassTarget WeedsKey FindingsReference
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide derivativesBarnyard grass, Rape seedThese derivatives exhibited significant herbicidal activity.[16][17][16][17]

Experimental Protocols for Bioactivity Evaluation

To ensure the reproducibility and comparability of bioactivity data, standardized experimental protocols are essential. The following sections provide an overview of common methodologies used to assess the antimicrobial, antifungal, and insecticidal activities of pyrazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Compound Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Insecticidal Bioassay: Leaf-Dip or Diet Incorporation Method

The choice of bioassay depends on the target insect's feeding behavior.

Leaf-Dip Method (for foliar pests):

  • Prepare solutions of the test compound at various concentrations.

  • Dip leaves of the host plant into the test solutions and allow them to air dry.

  • Place the treated leaves in a petri dish with the target insects.

  • Record mortality at specified time intervals (e.g., 24, 48, and 72 hours).

  • Calculate the LC₅₀ (lethal concentration required to kill 50% of the test population).

Diet Incorporation Method (for chewing insects):

  • Incorporate the test compound at various concentrations into the artificial diet of the insects.

  • Place a known number of insects in containers with the treated diet.

  • Record mortality and other sublethal effects (e.g., reduced growth) over a set period.

  • Calculate the LC₅₀.

Conclusion and Future Directions

The derivatives of 1-substituted-3-methyl-1H-pyrazole-4-carbaldehyde represent a promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility via the Vilsmeier-Haack reaction allows for extensive structural modifications, facilitating the exploration of structure-activity relationships. While this guide has synthesized data from various pyrazole series to provide a comparative overview, a direct head-to-head comparison of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde derivatives is a clear avenue for future research.

Key takeaways for researchers include:

  • The Vilsmeier-Haack reaction is a robust method for synthesizing the pyrazole-4-carbaldehyde core.

  • Substituents at the N1, C3, and C5 positions, as well as derivatization of the carbaldehyde group, are critical for modulating bioactivity.

  • Electron-withdrawing groups on N1-aryl substituents often enhance antimicrobial activity.

  • Modification of the carbaldehyde into imines and other functionalities is a fruitful strategy for developing potent insecticides.

Future research should focus on the systematic synthesis and screening of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde derivatives to fully elucidate their potential in medicine and agriculture. High-throughput screening methods coupled with computational modeling will be invaluable in accelerating the discovery of novel, potent, and selective bioactive agents from this versatile chemical scaffold.

References

  • Al-Otaibi, J. S., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Anouar, E. H., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports.
  • Zhang, J., et al. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry.
  • Wang, H., et al. (2013). Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. Journal of Agricultural and Food Chemistry.
  • Wang, H., et al. (2013).
  • Kozak, N. A., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry.
  • El-Gendy, A. A., et al. (Year not specified). Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New….
  • Kumar, S., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • Al-Ghamdi, H. M. (2019).
  • Desai, N. C., et al. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of the Indian Chemical Society.
  • Ghag, S. P., & Kamath, C. R. (2017). Synthesis And Herbicidal Activities Of Pyrazole- 4-carbohydrazide Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Ghag, S. P., & Kamath, C. R. (2017).
  • Ghag, S. P., et al. (2017). SYNTHESIS AND HERBICIDAL ACTIVITIES OF PYRAZOLE- 4-CARBOHYDRAZIDE DERIVATIVES.
  • Unknown Author. (n.d.). Synthesis and herbicidal activity of 1-aryl-5-halo and 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility. BenchChem.
  • El-Sayed, W. A., et al. (2025).
  • Liu, X., et al. (Year not specified).
  • EvitaChem. (n.d.). Buy 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde (EVT-13564118). EvitaChem.
  • Amer, A. M., et al. (Year not specified).
  • Pandhurnekar, C. P., et al. (2021). Pyrazole and Its Derivatives: A Review on Its Synthesis and Biological Activities. Journal of Advanced Scientific Research.
  • Unknown Author. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Wang, Y., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. BenchChem.
  • Al-Zahrani, A. A., et al. (2025).
  • Unknown Author. (n.d.).
  • Gurunanjappa, P., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. SciSpace.
  • Unknown Author. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde proper disposal procedures

This guide outlines the authoritative protocols for the safe handling and disposal of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 313735-67-0).[1] As a Senior Application Scientist, I have structured this not m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the safe handling and disposal of 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 313735-67-0).[1]

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-mitigation system. This compound combines a reactive aldehyde group with a nitrogen-rich pyrazole core.[1][2] Improper disposal can lead to delayed exothermic oxidation or the formation of toxic byproducts if mixed with incompatible streams (e.g., strong oxidizers or amines).

Part 1: Executive Hazard Assessment

Before initiating disposal, you must validate the chemical state. This compound is a Non-Halogenated Organic liquid/solid (depending on purity/temperature) that presents specific reactivity hazards.

PropertySpecificationCritical Disposal Implication
CAS Number 313735-67-0Use for waste manifesting and labeling.[1]
Molecular Formula

Nitrogenous Waste : Do not mix with Nitric Acid (risk of nitration/explosion).
Functional Groups Aldehyde (-CHO), PyrazoleAldehyde Risk : Autoxidation to carboxylic acids over time; incompatible with strong bases/oxidizers.[1]
GHS Classification Warning (Irritant)H315, H319, H335.[3] Standard PPE (Nitrile gloves, goggles) is mandatory.[4]
Flash Point >110°C (Predicted)Combustible. Keep away from ignition sources during consolidation.[5][6][7]

Part 2: Operational Disposal Workflow

The following decision tree illustrates the logic for segregating this specific compound. This prevents the common error of misclassifying nitrogen-heterocycles as "General Solvent Waste" without considering compatibility.

DisposalWorkflow cluster_warning CRITICAL INCOMPATIBILITIES Start Waste: 1-Isopropyl-3-methyl- 1H-pyrazole-4-carbaldehyde CheckState Assess Physical State & Purity Start->CheckState IsPure Is it Pure Substance? CheckState->IsPure SolventMix Is it in Solution? IsPure->SolventMix No (Mixture) StreamA Stream A: Non-Halogenated Organic Waste IsPure->StreamA Liquid Bulk SolidWaste Stream C: Solid Hazardous Waste (Debris/Vials) IsPure->SolidWaste Solid/Residue HalogenCheck Does solvent contain Halogens (DCM, Chloroform)? SolventMix->HalogenCheck Yes HalogenCheck->StreamA No (Ethanol/DMSO/EtOAc) StreamB Stream B: Halogenated Organic Waste HalogenCheck->StreamB Yes (Contains Halogens) Warn1 NO Oxidizers (Peroxides, Nitric Acid) Warn2 NO Strong Bases (Exothermic Polymerization)

Figure 1: Logic flow for segregating 1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde based on solvent matrix and physical state.

Part 3: Step-by-Step Disposal Protocol

This protocol utilizes a Self-Validating System : at each step, you must verify the condition of the waste before proceeding.

Phase 1: Preparation & Segregation

Objective: Prevent cross-reactivity in the waste container.

  • Identify the Waste Stream:

    • If the compound is dissolved in DMSO, Methanol, or Ethyl Acetate: Non-Halogenated Organic .

    • If dissolved in Dichloromethane (DCM) or Chloroform: Halogenated Organic .

    • Scientific Rationale: This molecule contains no halogens. Segregation is dictated solely by the solvent carrier to prevent regulatory fines and incineration issues [1].

  • Compatibility Check (The "Acid Test"):

    • Verify: Ensure the receiving waste container does not contain oxidizing acids (Nitric, Chromic) or peroxides.

    • Mechanism:[1][6][8] Aldehydes act as reducing agents. Mixing with strong oxidizers can trigger rapid exothermic oxidation, potentially pressurizing the container [2].

Phase 2: Transfer & Packaging

Objective: Secure containment.

  • Select Container:

    • Use High-Density Polyethylene (HDPE) or amber glass.[1]

    • Avoid: Metal containers if the waste pH is unknown, as pyrazoles can complex with certain metals, and acidic byproducts (if aged) could corrode metal.

  • Transfer:

    • Pour using a funnel in a fume hood.

    • Do not fill >90% capacity to allow for thermal expansion.

  • Labeling (RCRA Compliance):

    • Label must read: "Hazardous Waste - Organic" .

    • List constituents: "1-Isopropyl-3-methyl-1H-pyrazole-4-carbaldehyde" and the primary solvent (e.g., "Ethanol").[1]

    • Check Hazard Boxes: Irritant , Flammable (if in flammable solvent).

Phase 3: Spill Management (Emergency Procedure)

Scenario: You have spilled 50 mL of the pure compound on the bench.

  • Isolate: Evacuate the immediate area. The compound is a respiratory irritant (H335).

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.

  • Absorb:

    • Use vermiculite or clay-based absorbent .[1]

    • Why: Do not use paper towels alone; they increase the surface area for evaporation and flammability. Inert absorbents suppress vapor generation.

  • Clean:

    • Scoop absorbed material into a wide-mouth solid waste jar.[1]

    • Clean the surface with soap and water (the compound is likely soluble in organic solvents, but soap/water removes residue safely).

    • Dispose of debris as Solid Hazardous Waste [3].

Part 4: Technical Rationale & Storage Stability

Why not neutralize it in the lab? While aldehydes can be oxidized to carboxylic acids (using


), this reaction is exothermic and generates manganese waste (heavy metal). It is safer and more compliant to dispose of the aldehyde directly through a licensed waste contractor who will incinerate it.

Storage prior to disposal: If you must store the waste before pickup, ensure the cap is tight but not overtightened (to prevent pressure buildup if autoxidation occurs). Store at cool temperatures away from light, which accelerates aldehyde degradation.

References

  • Sigma-Aldrich. Safety Data Sheet: 1-Isopropyl-1H-pyrazole-4-carbaldehyde. Accessed via Merck Millipore.

  • National Institutes of Health (NIH). PubChem Compound Summary: 3-methyl-1H-pyrazole-4-carbaldehyde (Structural Analog Data).[1] PubChem Database.[9] [1]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. OCRS Hazardous Waste Collection Program.[10]

Sources

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